2-Coumaranone-1-L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-9-6-10(2)16(11(3)7-9)24-18(22)20-15-13-8-12(19)4-5-14(13)23-17(15)21/h4-8,15H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLQXRQHSAQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NC2C3=C(C=CC(=C3)F)OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Coumaranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-coumaranone and its derivatives. 2-Coumaranone, also known as benzofuran-2(3H)-one, is a crucial heterocyclic scaffold found in numerous biologically active compounds and functional materials. This document details key synthetic strategies, including intramolecular cyclization, the Tscherniac-Einhorn reaction, industrial-scale synthesis, and emerging metal-catalyzed methods. Each section includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.
Intramolecular Cyclization of (2-Hydroxyphenyl)acetic Acids
A direct and high-yielding method for synthesizing the 2-coumaranone core is through the acid-catalyzed intramolecular cyclization, or lactonization, of (2-hydroxyphenyl)acetic acid and its derivatives. This pathway involves the removal of a water molecule to form the five-membered lactone ring.
General Reaction Scheme
The fundamental transformation involves the cyclization of a (2-hydroxyphenyl)acetic acid precursor in the presence of an acid catalyst, typically with azeotropic removal of water.
Caption: Intramolecular cyclization of 2-hydroxyphenylacetic acid.
Experimental Protocol
A detailed protocol for the synthesis of the parent 2-coumaranone is as follows[1]:
Materials:
-
(2-Hydroxyphenyl)acetic acid (15.2 g, 100 mmol)
-
Toluene (100 mL)
-
Sulfuric acid (8 mol/L, 1 mL)
-
Sodium bisulfite solution (saturated)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL three-necked flask equipped with a Dean-Stark apparatus and a condenser, add (2-hydroxyphenyl)acetic acid and toluene.
-
Heat the mixture to 100°C with stirring.
-
Add the sulfuric acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and continue for 6 hours, collecting the water in the Dean-Stark trap.
-
After cooling to room temperature, wash the organic layer sequentially with saturated sodium bisulfite solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene by rotary evaporation to yield 2-coumaranone.
Quantitative Data
This method is reported to be highly efficient, with yields reaching up to 98%.[1]
| Starting Material | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| (2-Hydroxyphenyl)acetic acid | Sulfuric Acid | Toluene | Reflux | 6 h | 98 | [1] |
The Tscherniac-Einhorn Reaction
The Tscherniac-Einhorn reaction is a powerful and versatile method for synthesizing 3-substituted-2-coumaranone derivatives, particularly those bearing amino or amido functionalities. This one-pot, three-component reaction involves the condensation of a phenol, an amide (or carbamate), and glyoxylic acid in the presence of a strong acid.
Reaction Mechanism
The reaction proceeds through the initial formation of an N-acylimminium ion from the amide and glyoxylic acid. This electrophile then attacks the electron-rich phenol at the ortho position, followed by intramolecular cyclization to form the lactone ring.[2]
Caption: Mechanism of the Tscherniac-Einhorn reaction.
Experimental Protocols
Two general procedures, a "3-step synthesis" and a "one-pot synthesis," have been described for this reaction.
Route 1: "3-Step Synthesis"
-
Amide Coupling:
-
Dissolve the amide (0.1 mol) and glyoxylic acid monohydrate (0.11 mol) in acetone (75 mL) in a 250 mL two-necked flask.
-
Stir the mixture under reflux for 5 hours. The product will begin to precipitate after approximately 2 hours.
-
Cool the reaction mixture to room temperature to complete crystallization.
-
Filter the solid product and dry under vacuum.
-
-
Tscherniac-Einhorn Reaction:
-
Dissolve the secondary amide product from the previous step (0.03 mol) and the corresponding phenol (0.035 mol) in a 100 mL round-bottom flask with 50 mL of an acetic acid-concentrated sulfuric acid (9:1) mixture.
-
Stir for at least 24 hours at room temperature.
-
Pour the reaction mixture into 250 mL of cold water and filter the precipitate.
-
-
Lactonization:
-
The product from the previous step is subjected to conditions that favor ring closure, which can include heating in the presence of an acid.
-
Route 2: "One-Pot Synthesis"
-
Dissolve the amide (0.03 mol) and glyoxylic acid monohydrate (0.03 mol) in 50 mL of an acetic acid-concentrated sulfuric acid (9:1) mixture in a 100 mL round-bottom flask.
-
Stir for 30 minutes at room temperature.
-
Add the corresponding phenol (0.035 mol) and continue stirring for at least 24 hours.
-
Pour the reaction mixture into 250 mL of cold water.
-
Filter the resulting precipitate. If no precipitate forms, extract the aqueous phase with chloroform, dry the organic phase over sodium sulfate, and concentrate in vacuo.
-
The crude product is then used for the subsequent lactonization step.
Quantitative Data
The Tscherniac-Einhorn reaction is known for its good to excellent yields, which can be influenced by reaction time and temperature.[2]
| Phenol Derivative | Amide/Carbamate | Yield (%) | Reference |
| p-Substituted Phenols | α-hydroxy-N-(n-butoxycarbonyl)glycine | up to 91 | [2] |
Industrial Scale Synthesis from Cyclohexanone and Glyoxylic Acid
On an industrial scale, 2-coumaranone is produced via a multi-step process starting from readily available cyclohexanone and glyoxylic acid.[3]
Synthesis Workflow
The process involves an initial aldol condensation, followed by dehydration to an enollactone, and finally, a dehydrogenation step to form the aromatic 2-coumaranone.
Caption: Industrial synthesis of 2-coumaranone.
Experimental Details
-
Aldol Condensation: Cyclohexanone and glyoxylic acid undergo an acid-catalyzed aldol condensation to form predominantly cis-2-oxocyclohexylidene acetic acid.
-
Enol-lactonization: The resulting acid is then dehydrated to form the corresponding enollactone. This step proceeds with a high yield of approximately 90%.[3]
-
Dehydrogenation: The enollactone is continuously dehydrogenated in the vapor phase at 250°C over a palladium catalyst to yield 2-coumaranone. The yield for this step is approximately 67%.[3]
Quantitative Data
| Step | Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |
| Enol-lactonization | cis-2-Oxocyclohexylidene acetic acid | Enollactone | Heat | 90 | [3] |
| Dehydrogenation | Enollactone | 2-Coumaranone | Pd catalyst, 250°C | 67 | [3] |
Other Synthetic Approaches
While the aforementioned methods are the most established, other strategies have been explored for the synthesis of 2-coumaranone and its derivatives.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of 1-indanone presents a potential route to 2-coumaranone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone using a peroxyacid. The migratory aptitude of the groups attached to the carbonyl dictates the regioselectivity of the oxidation. In the case of 1-indanone, the more substituted benzylic carbon is expected to migrate, leading to the formation of the 2-coumaranone lactone.
Caption: Baeyer-Villiger oxidation of 1-indanone.
While this is a theoretically viable pathway, specific, high-yielding experimental protocols for the synthesis of 2-coumaranone from 1-indanone via this method are not yet well-documented in the literature.
Rhodium-Catalyzed Carbonylation
Rhodium-catalyzed carbonylation of 2-alkynylphenols has been shown to produce benzofuranone derivatives.[1] This reaction proceeds under water-gas shift reaction conditions and can lead to a mixture of 2-coumaranone and coumarin derivatives. The selectivity depends on the reaction conditions and the substrate. Further research is needed to optimize this method for the selective synthesis of 2-coumaranones.
Conclusion
The synthesis of 2-coumaranone derivatives can be achieved through several effective pathways. The intramolecular cyclization of (2-hydroxyphenyl)acetic acids offers a straightforward and high-yielding route to the parent compound. For the synthesis of 3-substituted derivatives, particularly those with amino functionalities, the Tscherniac-Einhorn reaction is a versatile and efficient one-pot method. The industrial-scale synthesis from cyclohexanone provides an economical route from simple starting materials. Emerging methods such as the Baeyer-Villiger oxidation and metal-catalyzed carbonylations hold promise for future synthetic innovations in this area. The choice of synthetic route will depend on the desired substitution pattern, scale of the reaction, and available starting materials. This guide provides the necessary foundational knowledge and practical protocols for researchers to successfully synthesize a wide range of 2-coumaranone derivatives for various applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Discovery and Natural Occurrence of 2-Coumaranone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Coumaranone, a bicyclic heterocyclic compound, forms the core structure of various naturally occurring and synthetic molecules with significant biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and isolation of 2-coumaranone compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the historical context of the discovery of 2-coumaranone, explores its presence in the plant kingdom with a focus on the well-documented example of rosmadial from Rosmarinus officinalis, and presents quantitative data where available. Furthermore, it outlines detailed experimental protocols for the isolation and characterization of these compounds from natural sources and illustrates their biosynthetic origins.
Discovery and Chemical Structure
The parent compound, 2-coumaranone (also known as 3H-benzofuran-2-one), is a bicyclic heteroaromatic compound featuring a benzene ring fused to a five-membered γ-butyrolactone ring.[1] It can also be described as the lactone of (2-hydroxyphenyl)acetic acid.[1] The core 2-coumaranone structure is the foundation for a variety of natural products and synthetic compounds with diverse applications, ranging from pharmaceuticals to agrochemicals.[1]
The basic structure of 2-coumaranone is as follows:
Natural Occurrence of 2-Coumaranone Compounds
While the broader class of coumarins is widespread in the plant kingdom, the natural occurrence of the specific 2-coumaranone skeleton is less common, yet significant.[2][3] The 2,3-dihydrobenzofuran and coumaranone structures are found in numerous naturally occurring compounds in various food and medicinal plants.[4]
Rosmadial: A Key Natural 2-Coumaranone
One of the most well-documented naturally occurring 2-coumaranone derivatives is rosmadial , which is isolated from rosemary (Rosmarinus officinalis) oil.[1] Rosmadial is a diterpenoid that exhibits anti-radical activity, contributing to the antioxidant properties of rosemary extracts.
Quantitative Data
The concentration of 2-coumaranone compounds in natural sources can vary depending on the plant species, geographical location, and extraction method. The following table summarizes the available quantitative data for rosmadial.
| Compound | Plant Source | Plant Part | Analytical Method | Concentration | Reference |
| Rosmadial Isomer | Rosmarinus officinalis | Leaves | UHPLC-ESI-QTOF-MS | Retention Time: 4.98 min, [M-H]⁻ m/z: 343.15577 |
Biosynthesis of 2-Coumaranone Compounds
The biosynthesis of coumarins, the parent class of compounds, originates from the shikimic acid pathway . This pathway produces the aromatic amino acid phenylalanine, which serves as a precursor. While a detailed and specific enzymatic pathway for all 2-coumaranone derivatives is not fully elucidated, the formation of a 2-coumaranone intermediate has been proposed in the biosynthesis of aurones, another class of plant flavonoids. This suggests a potential route for the formation of the 2-coumaranone ring system in plants.
The generalized biosynthetic pathway leading to coumarins is illustrated below.
Experimental Protocols: Isolation and Characterization
The isolation and characterization of 2-coumaranone compounds from natural sources require a systematic approach involving extraction, fractionation, and purification, followed by structural elucidation using spectroscopic techniques. The following protocol is a general guideline adapted from methods used for the isolation of terpenoids, including rosmadial, from Rosmarinus officinalis.
General Workflow for Isolation
The overall process for isolating 2-coumaranone compounds from a plant matrix is depicted in the following workflow diagram.
Detailed Methodology for the Isolation of Rosmadial from Rosmarinus officinalis
This protocol provides a more detailed procedure for the isolation of rosmadial.
4.2.1. Plant Material and Extraction
-
Preparation of Plant Material: Fresh or dried leaves of Rosmarinus officinalis are used as the starting material. The leaves should be ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Soxhlet Extraction: A common method involves the use of a Soxhlet apparatus with a solvent such as ethanol or hexane. The powdered plant material is placed in a thimble and extracted continuously with the boiling solvent for several hours.
-
Supercritical Fluid Extraction (SFE): A more modern and environmentally friendly technique utilizes supercritical carbon dioxide (SC-CO2) as the solvent. This method often provides a cleaner extract with higher yields of target compounds.
-
4.2.2. Fractionation and Purification
-
Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. 2-Coumaranone derivatives like rosmadial, being moderately polar, are typically found in the ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is then subjected to column chromatography on silica gel or alumina. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative or semi-preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient).
4.2.3. Characterization and Structure Elucidation The purified compound is then characterized using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.
Biological Signaling and Activity
Currently, there is a lack of specific information regarding the direct involvement of 2-coumaranone compounds in defined cellular signaling pathways. Plant defense signaling is a complex network primarily mediated by phytohormones such as salicylic acid and jasmonic acid, which regulate responses to various biotic and abiotic stresses.
However, naturally occurring 2-coumaranone derivatives, such as rosmadial, have been shown to possess significant biological activities. Rosmadial is known to exhibit anti-radical activity , which contributes to the overall antioxidant properties of rosemary extracts. This activity is crucial in mitigating oxidative stress, which is implicated in various disease pathologies.
Conclusion
2-Coumaranone and its derivatives represent a small but important class of naturally occurring compounds. The discovery of rosmadial in Rosmarinus officinalis highlights the potential of medicinal plants as a source of these unique chemical scaffolds. While quantitative data on their natural abundance is still limited, established protocols for their isolation and characterization provide a solid foundation for further research. The biosynthetic pathways leading to these compounds are beginning to be understood, offering opportunities for metabolic engineering and synthetic biology approaches. The demonstrated biological activity of compounds like rosmadial underscores the potential of 2-coumaranones as lead structures for the development of new therapeutic agents. Further exploration of the plant kingdom is likely to reveal more novel 2-coumaranone derivatives with diverse and valuable biological properties, warranting continued investigation in the fields of natural product chemistry and drug discovery.
References
2-Coumaranone-1-L mechanism of action studies
An In-depth Technical Guide to the Mechanism of Action of 2-Coumaranone-1-L
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chemiluminescent probe utilized in the realm of bioanalysis.[1][2][3][4] Its mechanism of action is not pharmacological but is defined by the chemical reactions that lead to the emission of light. Under alkaline conditions and in the presence of oxygen, this compound undergoes a chemiluminescent reaction, making it a valuable substrate in various biochemical assays.[1][2][3] This guide provides a detailed exploration of the chemiluminescence mechanism, relevant quantitative data, experimental protocols for its application, and visualizations of the key pathways and workflows.
Core Mechanism: Chemiluminescence
The fundamental mechanism of action for this compound is its ability to produce light through a chemical reaction, a process known as chemiluminescence. This process is initiated by a base and requires the presence of oxygen. The generally accepted mechanism involves several key steps, leading to the formation of a high-energy intermediate that releases energy in the form of light upon decomposition.
The key steps are:
-
Deprotonation: A base abstracts a proton from the 2-coumaranone molecule, resulting in the formation of a resonance-stabilized anion.[5]
-
Oxygenation: The anion reacts with molecular oxygen. This can occur via two main pathways: a single-electron transfer with triplet oxygen to form a peroxyanion intermediate, or a direct reaction with singlet oxygen.[5]
-
Cyclization: The resulting intermediate cyclizes to form a high-energy 1,2-dioxetanone.[5]
-
Decomposition and Light Emission: The unstable 1,2-dioxetanone decomposes, often through a chemically induced electron exchange luminescence (CIEEL) mechanism. This decomposition releases carbon dioxide and generates an excited-state emitter molecule, which then relaxes to its ground state by emitting a photon of light.[5]
Quantitative Data
The photophysical properties of this compound and its derivatives are crucial for their application as chemiluminescent probes. The following table summarizes key quantitative data.
| Parameter | Value | Reference |
| Maximum Emission Wavelength | 442 nm | [1][2][3] |
| Maximum Quantum Yield (for some derivatives) | ~8% | [6] |
Visualizing the Chemiluminescence Pathway
The following diagram illustrates the chemical transformations that this compound undergoes during the chemiluminescent reaction.
Experimental Protocols
While specific protocols will vary depending on the application, a general workflow for utilizing this compound as a chemiluminescent probe in a bioassay can be outlined.
General Workflow for a Bioassay
The following diagram illustrates a typical experimental workflow for an enzyme-linked assay that results in the activation of this compound.
Detailed Methodologies
Enzyme-Triggered Chemiluminescence:
In specific bioassays, the base required to initiate the chemiluminescence of 2-coumaranone derivatives can be generated by an enzymatic reaction. This allows for the highly sensitive detection of the enzyme's activity.
-
Urease-Triggered Assay: Certain urea-based 2-coumaranones can be used to detect the activity of urease. The enzyme catalyzes the hydrolysis of the urea moiety, producing ammonia, which increases the pH and acts as the base to trigger the chemiluminescent reaction.[5]
-
Peroxidase-Mediated Assay: In the presence of hydrogen peroxide, peroxidase can catalyze the dehydrogenation of the 2-coumaranone, forming an N-acylimine intermediate. This is then attacked by the hydrogen peroxide, leading to the formation of the 1,2-dioxetanone and subsequent light emission.[5]
The following diagram illustrates the signaling cascade in an enzyme-triggered assay.
Synthesis of 2-Coumaranone Derivatives
The synthesis of various 2-coumaranone derivatives allows for the tuning of their chemiluminescent properties. A common and efficient method is the Tscherniac-Einhorn reaction.[5][7][8]
Tscherniac-Einhorn Reaction:
This one-pot, three-component reaction involves the condensation of a phenol, an aldehyde (such as glyoxylic acid), and a nitrogen-containing compound (like an amide or carbamate).[8] The reaction proceeds through an α-amidoalkylation of the phenol, followed by intramolecular cyclization to form the 2-coumaranone ring. This method has been reported to achieve high yields, up to ~91%.[5][7]
Applications in Research and Development
The unique properties of this compound and its derivatives make them valuable tools in various bioanalytical applications, including:
-
Enzyme assays: As described, they can be used for the sensitive detection of enzymes like urease and peroxidase.[5][9]
-
Immunoassays: Their high sensitivity makes them suitable alternatives to traditional labels in chemiluminescent immunoassays.
-
Glucose detection: Assays have been developed for the detection of glucose.[9]
-
Mechano-sensing: They have been incorporated into materials to detect mechanical stress, where a mechanical force releases a base that triggers chemiluminescence.[5][9]
Conclusion
This compound's mechanism of action is a well-defined chemiluminescent process, making it a powerful tool for sensitive detection in bioanalytical assays. Understanding this mechanism, along with the ability to synthesize derivatives with tailored properties, opens up a wide range of applications in biomedical research and diagnostics. Future research may focus on optimizing quantum yields, tuning emission wavelengths, and developing novel applications for this versatile class of compounds.[6][7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical and Chemical Properties of 2-Coumaranones
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Coumaranones, a class of bicyclic heteroaromatic compounds, have garnered significant attention in recent years owing to their unique photophysical and chemical properties. This technical guide provides a comprehensive overview of the core characteristics of 2-coumaranones, with a particular focus on their remarkable chemiluminescence. This document details their synthesis, photophysical parameters, chemical reactivity, and burgeoning applications in bioanalysis and drug development. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key characterization techniques are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the underlying mechanisms.
Introduction
2-Coumaranone, also known as 3H-benzofuran-2-one, consists of a benzene ring fused to a γ-butyrolactone ring.[1] This core structure is found in various natural products and serves as a versatile scaffold for the synthesis of fluorescent dyes, agrochemicals, and pharmaceutical agents.[2][3] A key feature of many 2-coumaranone derivatives is their ability to produce visible light through chemiluminescence, a process triggered by a chemical reaction, typically in the presence of a base and an oxidant.[4][5] This property, along with their tunable emission wavelengths and potential for high quantum yields, makes them highly valuable for developing sensitive detection methods in various scientific fields.[4][6] Beyond their luminescent properties, certain 2-coumaranone derivatives have also demonstrated notable biological activities, including antioxidant and enzyme inhibitory effects, suggesting their potential as lead compounds in drug discovery.[1]
Chemical Properties and Reactivity
The chemical behavior of 2-coumaranones is largely dictated by the lactone ring and the acidic proton at the C3 position.
General Reactivity:
-
Ring-Opening Reactions: The lactone ring of 2-coumaranones is susceptible to nucleophilic attack, leading to ring-opening. For instance, in the presence of strong bases or nucleophiles like secondary amines, the lactone hydrolyzes to form 2-hydroxyphenylacetic acid derivatives.[3]
-
Reactivity at the C3 Position: The methylene group adjacent to the carbonyl in the lactone ring (C3) is acidic and can be deprotonated by a base. This is a critical step in the initiation of the chemiluminescence reaction.[4]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups to modulate the molecule's properties.[3]
Antioxidant Activity:
Certain derivatives, such as 6-hydroxy-2-benzylidene-3-coumaranones, have been shown to possess significant antioxidant activity.[1][7] This is attributed to their ability to scavenge free radicals, a property that can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP) assays.[1][7]
Photophysical Properties
The most prominent photophysical property of many 2-coumaranone derivatives is their chemiluminescence. However, they can also exhibit fluorescence.
Chemiluminescence
The chemiluminescence of 2-coumaranones is a complex process that typically involves the following key steps, as illustrated in the diagram below. The emission color and quantum yield are highly dependent on the molecular structure, with over 110 distinct chemiluminescent 2-coumaranones reported in the literature.[4][5] Most derivatives exhibit a deep blue emission (420–450 nm), though structural modifications can shift the emission to green and even orange hues.[4][5]
Fluorescence
While extensively studied for their chemiluminescence, the inherent fluorescence of 2-coumaranone derivatives is less documented. The final emitter in the chemiluminescence reaction is a deprotonated salicylamide-like structure which is intensely fluorescent.[4] Some urea-2-coumaranone derivatives, while showing weak chemiluminescence, can be converted into strongly fluorescent species during the oxidation process, making them potential fluorescent protecting groups.[4]
Quantitative Photophysical Data
The following table summarizes the chemiluminescence properties of a selection of 2-coumaranone derivatives, highlighting the influence of substituents on the emission wavelength and quantum yield. The data is compiled from the supplementary information of the comprehensive review by Schramm et al.[4]
| Derivative | Substituents | Solvent | Emission Max (nm) | Chemiluminescence Quantum Yield (ΦCL) | Reference |
| 1 | 5-Cl, 3-NHCOOEt | Acetonitrile | 435 | 0.025 | [4] |
| 2 | 5-Br, 3-NHCOOEt | Acetonitrile | 438 | 0.031 | [4] |
| 3 | 5-F, 3-NHCOOEt | Acetonitrile | 432 | 0.059 | [6] |
| 4 | 5-Me, 3-NHCOOEt | Acetonitrile | 445 | 0.012 | [4] |
| 5 | 5-OMe, 3-NHCOOEt | Acetonitrile | 455 | 0.008 | [4] |
| 6 | 7-Cl, 3-NHCOOEt | Acetonitrile | 428 | 0.015 | [4] |
Experimental Protocols
Synthesis of 2-Coumaranone Derivatives
A common and efficient method for the synthesis of a variety of 2-coumaranone derivatives is the "One-Pot" Tscherniak-Einhorn 3-component reaction.[4][5]
Materials:
-
Amide or carbamate precursor
-
Glyoxylic acid monohydrate
-
Para-substituted phenol
-
Trifluoroacetic acid (TFA) or Acetic acid/Sulfuric acid (9:1)
Procedure:
-
Dissolve the amide or carbamate precursor and glyoxylic acid monohydrate in the acidic solvent.
-
Stir the mixture to facilitate the condensation and formation of an iminium ion intermediate.
-
Add the para-substituted phenol to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating to promote electrophilic aromatic substitution and subsequent lactonization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Measurement of Chemiluminescence
Instrumentation:
-
Luminometer or a spectrofluorometer capable of measuring emission without an excitation source.
-
Cuvettes
Procedure:
-
Prepare a stock solution of the 2-coumaranone derivative in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Place a defined volume of the stock solution into a cuvette.
-
Initiate the chemiluminescence reaction by injecting a solution of a strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) into the cuvette.
-
Immediately begin recording the emission spectrum and intensity over time.
-
The total light emission can be integrated to determine the relative quantum yield by comparison with a known standard (e.g., luminol).
Antioxidant Activity Assays
DPPH Radical Scavenging Assay: [1][7]
-
Prepare solutions of the 2-coumaranone derivatives at various concentrations in a suitable solvent (e.g., methanol).
-
Prepare a solution of DPPH in the same solvent.
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Applications in Research and Drug Development
The unique properties of 2-coumaranones make them valuable tools in various research and development areas.
-
Bioanalytical Assays: Their bright chemiluminescence allows for the development of highly sensitive detection methods for enzymes such as peroxidase and glucose oxidase.[4][5] Urease-triggered chemiluminescence has also been demonstrated, opening avenues for urea detection.[4][5]
-
Drug Discovery: The 2-coumaranone scaffold is present in some pharmacologically active compounds.[3] Furthermore, their demonstrated antioxidant and enzyme inhibitory activities suggest their potential as starting points for the development of new therapeutic agents.[1] For instance, some derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.
-
Material Science: 2-coumaranones are being explored as mechanophores, where mechanical stress can trigger a chemical reaction leading to light emission. This has applications in damage sensing in polymers.[4]
The following diagram illustrates a typical workflow for the application of 2-coumaranones in an enzyme-linked bioassay.
Conclusion
2-Coumaranones represent a fascinating and versatile class of compounds with a rich photophysical and chemical profile. Their intense chemiluminescence, coupled with tunable properties and synthetic accessibility, has positioned them as powerful tools in bioanalytical chemistry. Furthermore, emerging evidence of their biological activities, such as antioxidant and enzyme inhibitory effects, highlights their potential in the realm of drug discovery and development. This guide provides a foundational understanding of the core properties of 2-coumaranones, intended to aid researchers and scientists in harnessing their unique characteristics for a wide range of applications. Further exploration into their fluorescence properties and diverse biological roles is warranted and promises to unveil new and exciting opportunities.
References
- 1. [PDF] Synthesis and investigation of antioxidant activities of 2-benzylidene-3-coumaranones | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 4. sid.ir [sid.ir]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Coumaranone and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the thermogravimetric analysis (TGA) of a compound specifically named "2-Coumaranone-1-L" is not available at the time of this writing. This guide focuses on the thermal analysis of the parent compound, 2-coumaranone, and related coumarin derivatives, providing a representative understanding of their thermal behavior. The data and protocols presented are based on published literature for structurally similar compounds.
Introduction to Thermogravimetric Analysis of Coumarin Derivatives
Thermogravimetric analysis is a crucial technique in materials science and pharmaceutical development for determining the thermal stability and composition of a sample.[1][2] For coumarin derivatives, including 2-coumaranone, TGA provides valuable insights into their decomposition profiles, which is essential for understanding their shelf-life, processing conditions, and behavior in biological systems.
2-Coumaranone, also known as 3H-1-benzofuran-2-one, is a bicyclic heteroaromatic compound.[3] Its thermal properties are of interest due to its use as a starting material for various dyes, pharmaceuticals, and fungicides.[3] The thermal stability of coumarin derivatives can vary significantly based on their substitution patterns. Generally, the decomposition of coumarin-based compounds occurs at elevated temperatures, often in distinct stages corresponding to the cleavage of different chemical bonds.
Experimental Protocols
A generalized experimental protocol for conducting TGA on a coumarin derivative is outlined below. Specific parameters may need to be optimized depending on the instrument and the specific properties of the sample.
Objective: To determine the thermal stability and decomposition profile of a coumarin derivative.
Instrumentation: A standard thermogravimetric analyzer.
General Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed.[4] For powders, it is recommended to use a fume hood.[4]
-
Crucible Selection: The sample is placed in an inert crucible, commonly made of alumina.[4]
-
Instrument Setup:
-
The crucible is placed into the TGA instrument's balance.[1]
-
The desired temperature program is set. A typical dynamic scan involves heating the sample at a constant rate, for example, 10 °C/min.[5]
-
The atmosphere is selected. An inert atmosphere, such as nitrogen, is commonly used to study thermal decomposition without oxidation.[6] The purge gas flow rate is typically set to 30 mL/min.[4]
-
-
Data Acquisition: The experiment is initiated, and the sample's mass is recorded as a function of temperature.[1]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events such as onset of decomposition, peak decomposition temperatures, and residual mass. The derivative of the TGA curve (DTG curve) is often plotted to better visualize the decomposition steps.
Data Presentation: Thermal Decomposition of Coumarin Derivatives
| Compound/Derivative Class | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Atmosphere | Reference |
| Coumarin-derived copolymer | ~310 | 385 - 407 | >95 | Nitrogen | [6] |
| Polyacrylates with 4-methyl coumarin | 263 - 458 | - | - | - | [6] |
| Coumarin-polyimide | 300 (step 1), 450 (step 2) | - | - | - | [7] |
| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | 220 - 364 | - | - | Nitrogen | [5] |
Note: The values presented are ranges and specific examples from different studies and may not be directly comparable.
Visualization of Experimental Workflow and Decomposition
Diagram 1: General TGA Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical thermogravimetric analysis experiment.
Diagram 2: Hypothetical Thermal Decomposition Pathway of a Coumarin Derivative
Caption: A simplified diagram showing a hypothetical multi-step thermal decomposition of a coumarin derivative.
Interpretation of TGA Data for Coumarin Derivatives
The TGA curve of a coumarin derivative typically shows a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, one or more steps of mass loss may be observed.
-
Single-Step Decomposition: Many coumarin derivatives exhibit a single, sharp mass loss over a specific temperature range, suggesting a primary decomposition mechanism.[6]
-
Multi-Step Decomposition: More complex derivatives or polymers may show multiple decomposition steps.[7] Each step corresponds to the cleavage of different functional groups or parts of the molecule.
-
Residual Mass: The mass remaining at the end of the experiment (the char residue) can provide information about the elemental composition and the formation of thermally stable byproducts.
For 2-coumaranone, with a melting point of 49-51 °C and a boiling point of 248-250 °C, a TGA experiment would likely show mass loss due to volatilization before significant thermal decomposition, unless the experiment is conducted under high pressure.[8] The decomposition of the core coumarin structure would occur at higher temperatures, as suggested by the data for its derivatives.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of 2-coumaranone and its derivatives. While specific TGA data for "this compound" is not available, the information from related coumarin compounds provides a solid foundation for understanding their thermal stability. The experimental protocols and data interpretation guidelines presented here serve as a comprehensive resource for researchers and professionals in the field of drug development and materials science. Further studies on 2-coumaranone itself would be beneficial to provide a more precise understanding of its thermal decomposition profile.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. etamu.edu [etamu.edu]
- 3. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 4. epfl.ch [epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. mjfas.utm.my [mjfas.utm.my]
- 7. researchgate.net [researchgate.net]
- 8. 2-COUMARANONE | 553-86-6 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 2-Coumaranone-1-L in Chemiluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescence assays are a cornerstone of modern bioanalytical and drug discovery research, offering high sensitivity and a wide dynamic range.[1][2][3] Among the various chemiluminescent probes, 2-coumaranones have emerged as a promising class of compounds due to their efficient light emission properties.[4][5][6][7][8] This document provides detailed application notes and protocols for the use of a specific derivative, 2-Coumaranone-1-L, in chemiluminescence assays.
2-Coumaranone-based chemiluminescence is advantageous due to the absence of an external light source for excitation, which minimizes background signals and enhances the signal-to-noise ratio.[2] This characteristic makes them particularly suitable for high-throughput screening (HTS) applications in drug discovery.[1][2][3] The light-emitting reaction is typically initiated by a base-catalyzed deprotonation followed by oxidation, leading to the formation of a high-energy 1,2-dioxetanone intermediate that decomposes to produce light.[4][9][10]
Principle of Chemiluminescence
The chemiluminescence of 2-coumaranones is a multi-step process. It begins with the deprotonation of the 2-coumaranone molecule by a base, forming a resonance-stabilized anion.[4] This anion then reacts with molecular oxygen, often via a single electron transfer (SET) mechanism involving superoxide radical anions, to form a peroxyanion.[4][9][10] The peroxyanion subsequently cyclizes to form a highly unstable 1,2-dioxetanone intermediate.[4] This high-energy intermediate decomposes, releasing carbon dioxide and generating an excited-state emitter molecule, which then relaxes to the ground state by emitting light.[4] The wavelength and intensity of the emitted light are dependent on the molecular structure of the 2-coumaranone derivative and the reaction conditions.[11]
Applications in Research and Drug Development
The unique properties of 2-coumaranone-based chemiluminescence lend themselves to a variety of applications:
-
Enzyme-Catalyzed Assays: The chemiluminescence of 2-coumaranones can be initiated by enzymes such as peroxidase in the presence of hydrogen peroxide.[4] This allows for the development of sensitive assays for the detection of peroxidase activity or H₂O₂.
-
Metabolite Detection: By coupling with specific oxidases, 2-coumaranone-based assays can be used to quantify metabolites. For example, glucose oxidase can be used to generate H₂O₂ from glucose, which then triggers the peroxidase-catalyzed chemiluminescence of 2-coumaranone, enabling glucose detection.[4]
-
High-Throughput Screening (HTS): The rapid and sensitive nature of chemiluminescence makes it ideal for HTS of compound libraries to identify potential drug candidates that modulate enzyme activity.[1][3]
-
Reporter Gene Assays: While not explicitly detailed for 2-coumaranones in the provided results, chemiluminescence is a common detection method for reporter gene assays in drug discovery.
Quantitative Data Summary
The following table summarizes key quantitative parameters for representative 2-coumaranone derivatives, providing a basis for comparison and assay design. Note that specific values for "this compound" are not available and the data presented is for analogous compounds.
| Compound ID | Substituent (R1) | Substituent (R2) | Max Emission (λem, nm) | Quantum Yield (ΦCL x 10⁻²) | Reference |
| 1a | F | Me | 452 | 5.9 | [12] |
| 1b | Cl | Me | 453 | 4.7 | [12] |
| 1c | Br | Me | 455 | 4.3 | [12] |
| 1d | F | Et | 453 | 5.5 | [12] |
| 1e | Cl | Et | 454 | 4.5 | [12] |
| 1f | Br | Et | 456 | 4.1 | [12] |
| 1j | F | 4-FC₆H₄ | 465 | 1.9 | [12] |
| 1l | F | 2,4,6-Me₃C₆H₂ | 490 | 0.8 | [12] |
Experimental Protocols
Protocol 1: General Base-Induced Chemiluminescence Assay
This protocol describes a fundamental experiment to induce chemiluminescence from this compound using a strong base in an aprotic solvent.
Materials:
-
This compound
-
Acetonitrile (MeCN), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
96-well white opaque microplates
-
Luminometer or spectrofluorometer capable of measuring chemiluminescence
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in anhydrous acetonitrile to a final concentration of 1 mM. Store protected from light.
-
Prepare a working solution: Dilute the stock solution in anhydrous acetonitrile to the desired working concentration (e.g., 10 µM).
-
Prepare the base solution: Prepare a 10 mM solution of DBU in anhydrous acetonitrile.
-
Assay setup: Pipette 100 µL of the this compound working solution into the wells of a 96-well white opaque microplate.
-
Initiate chemiluminescence: Place the microplate in the luminometer. Program the instrument to inject 10 µL of the DBU solution into each well and immediately begin measuring the light emission.
-
Data acquisition: Measure the chemiluminescence signal over time (e.g., for 5-10 minutes) to observe the kinetic profile of the light emission. The signal typically reaches its maximum almost instantly and then decays.[12][13]
Protocol 2: Peroxidase-Catalyzed Chemiluminescence Assay for H₂O₂ Detection
This protocol outlines a method for detecting hydrogen peroxide using this compound in the presence of horseradish peroxidase (HRP).
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) standard solutions
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute to a working concentration (e.g., 100 µM) in PBS.
-
Prepare a 1 mg/mL stock solution of HRP in PBS and dilute to a working concentration (e.g., 1 µg/mL) in PBS.
-
Prepare a series of H₂O₂ standard solutions of known concentrations in PBS.
-
-
Assay Reaction:
-
In each well of a 96-well plate, add 50 µL of the this compound working solution.
-
Add 25 µL of the HRP working solution to each well.
-
To initiate the reaction, add 25 µL of the H₂O₂ standard solutions or unknown samples to the respective wells.
-
-
Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence intensity. The light emission is proportional to the concentration of H₂O₂.
-
Data Analysis: Construct a standard curve by plotting the chemiluminescence intensity against the known H₂O₂ concentrations. Use this curve to determine the H₂O₂ concentration in unknown samples.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of 2-coumaranone chemiluminescence.
Caption: Workflow for H₂O₂ detection using a 2-coumaranone assay.
Caption: Logical relationship in a coupled enzymatic chemiluminescence assay.
References
- 1. Bioluminescence and chemiluminescence in drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications | Semantic Scholar [semanticscholar.org]
- 9. Mechanistic investigations of the 2-coumaranone chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic investigations of the 2-coumaranone chemiluminescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 2-Coumaranones in Bioanalytical Sciences: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Coumaranones, also known as 2(3H)-benzofuranones, have emerged as a versatile class of heterocyclic compounds with significant potential in bioanalytical sciences. Their unique chemical structures give rise to notable chemiluminescent properties, making them highly effective probes and labels for a variety of detection and imaging applications. This document provides detailed application notes and experimental protocols for the use of 2-coumaranones in bioanalytical assays, with a focus on their chemiluminescent applications in enzyme detection. While 2-coumaranone derivatives are also utilized as precursors for fluorescent dyes, this document will primarily focus on their well-documented chemiluminescent applications due to the current availability of detailed scientific literature.[1][2]
I. Chemiluminescent Properties of 2-Coumaranone Derivatives
The chemiluminescence of 2-coumaranones is a key feature that drives their application in bioanalytical sciences. The light-emitting reaction is typically initiated by a base in the presence of oxygen, proceeding through a high-energy 1,2-dioxetanone intermediate.[1][3] The decomposition of this intermediate leads to the formation of an excited-state emitter that releases energy in the form of light. The quantum yield of this chemiluminescence can be significantly high, in some cases surpassing that of traditional chemiluminescent reagents like luminol.[1][4]
Quantitative Data on Chemiluminescent 2-Coumaranone Derivatives
The following table summarizes the chemiluminescent properties of various 2-coumaranone derivatives, providing a comparative overview for probe selection.
| Compound ID | Substituent (R) | Max Emission Wavelength (λem, nm) | Chemiluminescence Quantum Yield (ΦCL, E mol⁻¹) x 10² | Reference |
| 1a | Cl | 436 | 4.3 ± 0.1 | [5] |
| 1b | Br | 438 | 3.6 ± 0.1 | [5] |
| 1c | I | 440 | 2.7 ± 0.1 | [5] |
| 1d | F | 435 | 4.6 ± 0.1 | [5] |
| 1e | H | 432 | 2.0 ± 0.1 | [5] |
| 1f | CH₃ | 435 | 2.0 ± 0.1 | [5] |
| 1g | OCH₃ | 445 | 4.6 ± 0.1 | [5] |
| 1h | OC₂H₅ | 445 | 4.9 ± 0.1 | [5] |
| 1i | O-n-C₃H₇ | 445 | 1.0 ± 0.1 | [5] |
| 1j | C₆H₅ | 450 | 5.1 ± 0.1 | [5] |
| 1k | 4-FC₆H₄ | 448 | 6.8 ± 0.1 | [5] |
| 1l | 4-ClC₆H₄ | 452 | 8.7 ± 0.1 | [5] |
| 1m | 4-BrC₆H₄ | 452 | 3.1 ± 0.1 | [5] |
| 1n | 4-CH₃C₆H₄ | 450 | 3.6 ± 0.1 | [5] |
| 1o | 4-CH₃OC₆H₄ | 460 | 5.5 ± 0.1 | [5] |
| 2 | Naphthyl | 455 | 2.9 ± 0.1 | [5] |
II. Synthesis of Chemiluminescent 2-Coumaranone Probes
A general and efficient method for the synthesis of a variety of 2-coumaranone derivatives is the one-pot Tscherniak-Einhorn reaction.[6][7] This method involves the reaction of a phenol, an N-substituted α-amino acid (or a related amide/carbamate), and glyoxylic acid.
General Synthetic Protocol
The following protocol describes a general procedure for the synthesis of 2-coumaranone derivatives with a carbamate side chain.
Materials:
-
Appropriate carbamate (0.030 mol)
-
Glyoxylic acid monohydrate (0.035 mol)
-
Acetic acid
-
Sulfuric acid
-
Appropriate phenol (0.030 mol)
-
Water
-
Chloroform
-
Sodium sulfate
-
Acetic anhydride
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the carbamate (0.030 mol) and glyoxylic acid monohydrate (0.035 mol) in 100 mL of a 9:1 mixture of acetic acid and sulfuric acid.
-
After approximately 5 minutes of stirring, add the phenol (0.030 mol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for at least 24 hours. The exact reaction time may vary depending on the specific reactants.[8]
-
Pour the reaction mixture into 250 mL of cold water.
-
If a precipitate forms, filter the solid and proceed directly to the lactonization step.
-
If no precipitate forms, extract the aqueous phase with chloroform. Dry the organic phase over sodium sulfate and concentrate under vacuum.
-
To the resulting product, add 100 mL of acetic anhydride and reflux the mixture for 2-4 hours to induce lactonization.
-
After cooling, pour the mixture into ice water.
-
Collect the resulting precipitate by filtration and purify by recrystallization from an appropriate solvent (e.g., ethanol).
III. Application in Enzyme Detection
2-Coumaranones are particularly useful for developing chemiluminescent assays for the detection of various enzymes. The principle of these assays often involves an enzyme-triggered reaction that leads to the generation of a base, which then initiates the chemiluminescence of the 2-coumaranone probe.
A. Glucose Detection
A chemiluminescent assay for glucose can be developed by coupling the glucose oxidase (GOD) and peroxidase (POD) enzyme system with a 2-coumaranone probe.[1]
Principle: Glucose is first oxidized by GOD to produce gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ then participates in a peroxidase-catalyzed reaction that ultimately leads to the generation of a species that triggers the chemiluminescence of the 2-coumaranone.[1]
Experimental Workflow for Glucose Detection
Caption: Workflow for Chemiluminescent Glucose Detection.
Protocol for Glucose Detection:
-
Reagent Preparation:
-
Prepare a stock solution of the 2-coumaranone probe in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of glucose oxidase (GOD) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a working solution of peroxidase (POD) in the same buffer.
-
Prepare a series of glucose standards of known concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the glucose standard or sample.
-
Add the GOD solution and incubate for a specific period to allow for the enzymatic reaction to produce H₂O₂.
-
Add the POD solution followed by the 2-coumaranone probe solution.
-
Immediately measure the chemiluminescence intensity using a luminometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the chemiluminescence intensity versus the glucose concentration of the standards.
-
Determine the glucose concentration in the unknown samples by interpolating their chemiluminescence intensity on the calibration curve.
-
B. Urease Detection
2-Coumaranone derivatives bearing a urea moiety can be used for the detection of urease activity.
Principle: Urease catalyzes the hydrolysis of the urea group on the 2-coumaranone derivative, releasing ammonia. The resulting increase in pH (due to ammonia production) acts as a base to trigger the chemiluminescent reaction of the deprotected 2-coumaranone.
Caption: Logical Relationship of a CLPG.
V. Conclusion and Future Perspectives
2-Coumaranones represent a highly promising class of chemiluminescent compounds with broad utility in bioanalytical sciences. Their high quantum yields, tunable emission properties, and synthetic accessibility make them attractive alternatives to traditional chemiluminescent reagents. [1]The applications detailed in this document, particularly in enzyme sensing, highlight their potential for developing sensitive and robust bioassays.
Future research should focus on the development of new 2-coumaranone derivatives with enhanced spectral properties, such as red-shifted emission for in vivo imaging, and improved aqueous solubility. Furthermore, a more thorough exploration of their fluorescent properties and the development of 2-coumaranone-based fluorescent probes for bioimaging are promising avenues for future investigation. [9][10]By addressing the current challenges, 2-coumaranones could pave the way for the next generation of highly sensitive and versatile bioanalytical tools.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 3. Mechanistic investigations of the 2-coumaranone chemiluminescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chlorocoumaranone-Conjugates as Chemiluminescent Protecting Groups (CLPG) and Precursors to Fluorescent Protecting Groups (FPG) [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
Application Notes: 2-Coumaranone Derivatives for Chemiluminescent Glucose Detection
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications | MDPI [mdpi.com]
- 3. Peroxidase-Coupled Glucose Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemiluminescence detection of glucose using Ce(IV) oxidation in a batch system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
Application Notes and Protocols for the Synthesis of Azoxystrobin from 2-Coumaranone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxystrobin, a broad-spectrum systemic fungicide, is a prominent member of the strobilurin class. Its fungicidal activity arises from the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which blocks electron transport and halts ATP synthesis.[1] The active isomer, (E)-azoxystrobin, is the primary target of synthesis. This document provides detailed application notes and protocols for the synthesis of azoxystrobin, commencing from the readily available starting material, 2-coumaranone (also known as benzofuran-2(3H)-one).[2]
The synthesis of azoxystrobin is a multi-step process that typically involves the preparation of two key fragments that are subsequently coupled.[1] This guide will focus on a convergent synthesis pathway where 2-coumaranone is utilized as a precursor for the phenylacrylate moiety of azoxystrobin.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of 2-coumaranone into a key intermediate, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate. This intermediate is then coupled with a second key fragment, 4-chloro-6-(2-cyanophenoxy)pyrimidine, to yield the final product, azoxystrobin.
References
Application Notes and Protocols: 2-Coumaranone as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Coumaranone, also known as benzofuran-2(3H)-one, is a bicyclic heterocyclic compound featuring a fused benzene and γ-butyrolactone ring.[1] This scaffold serves as a pivotal starting material and intermediate in the synthesis of a wide array of complex molecules across various industries. Its unique structural and reactive properties allow for diverse chemical transformations, making it an invaluable building block in medicinal chemistry, agrochemicals, and material science.[2][3] Key applications include the development of potent antioxidants, fungicides like azoxystrobin, and pharmaceuticals such as the antiarrhythmic drug dronedarone.[4][5] This document provides detailed application notes and experimental protocols for the utilization of 2-coumaranone in the synthesis of bioactive compounds.
Application Note 1: Synthesis of 2-Coumaranone Derivatives as Potent Antioxidants
The 2-coumaranone core can be readily functionalized to produce derivatives with significant biological activity. One such application is the synthesis of 6-hydroxy-2-benzylidene-3-coumaranones, which have demonstrated potent antioxidant properties.[5] The synthetic strategy typically involves a condensation reaction between a substituted 3-coumaranone and an aromatic aldehyde.
Quantitative Data: Antioxidant Activity of 6-Hydroxy-2-benzylidene-3-coumaranone Derivatives
The antioxidant potential of various synthesized 2-benzylidene-3-coumaranone derivatives was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 values, representing the concentration required for 50% inhibition of the DPPH radical, are summarized below.
| Compound ID | R Group (Substituent on Benzylidene) | Yield (%) | IC50 (µM) vs. DPPH |
| 5a | 4-H | 60-80 | 50.22 |
| 5b | 4-OH | 65 | 23.99 |
| 5c | 3,4-diOH | 60-80 | 27.53 |
| 5d | 3-OCH₃, 4-OH | 60-80 | 24.71 |
| 5e | 3,4-diOCH₃ | 60-80 | 26.47 |
| Trolox | (Reference Standard) | N/A | >50 |
Data sourced from the synthesis and investigation of antioxidant activities of 2-benzylidene-3-coumaranones.[6]
Experimental Workflow and Protocols
The synthesis of these antioxidant compounds follows a two-step process, starting from resorcinol to form the key intermediate, 6-hydroxy-3-coumaranone, followed by condensation with various aromatic aldehydes.
Caption: Workflow for synthesis and antioxidant screening.
Protocol 1: Synthesis of 6-hydroxy-3-coumaranone (Intermediate)[7]
-
Reaction Setup: Dissolve resorcinol (1 mmol) and bromoacetyl bromide (1 mmol) in acetonitrile (3 ml).
-
Catalysis: Add silica sulfuric acid (400 mg) as a heterogeneous catalyst to the mixture.
-
Reaction: Heat the reaction mixture at 80°C for 3 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture. The crude product is purified by column chromatography.
-
Cyclization: The purified intermediate is then cyclized using 2M NaOH to yield 6-hydroxy-3-coumaranone. The yield for this step is approximately 75%.[6]
Protocol 2: Synthesis of 6-hydroxy-2-(4-hydroxybenzylidene)-3-coumaranone (5b)[6]
-
Reaction Setup: In a suitable flask, dissolve 6-hydroxy-3-coumaranone (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) in ethanol.
-
Reaction: Add a basic catalyst (e.g., piperidine or sodium hydroxide) and reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into acidified water. The precipitated solid is filtered, washed, and recrystallized from a suitable solvent to afford the pure product.
-
Characterization: The final product (5b) is obtained as a solid with a yield of 65%.[6] Characterization is performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Application Note 2: 2-Coumaranone in Agrochemical Synthesis - Azoxystrobin
2-Coumaranone is a crucial intermediate in the synthesis of strobilurin fungicides, a class of broad-spectrum, systemic fungicides widely used in agriculture.[1][7] Azoxystrobin, a prominent member of this class, functions by inhibiting mitochondrial respiration in fungi.[5][7] The synthesis of an azoxystrobin intermediate can be achieved through the ring-opening and subsequent functionalization of the 2-coumaranone core.
Mechanism of Action: Azoxystrobin
Azoxystrobin targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[7] It binds to the Quinone outside (Qo) site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c1.[1] This disruption halts ATP synthesis and leads to the production of reactive oxygen species (ROS), ultimately causing fungal cell death.[1]
Caption: Azoxystrobin's inhibition of mitochondrial respiration.
Protocol 3: Synthesis of Azoxystrobin Intermediate via 2-Coumaranone Ring-Opening
This protocol outlines the general steps for synthesizing an intermediate for azoxystrobin, starting with the ring-opening of 2-coumaranone.
-
Ring-Opening Esterification: 2-Coumaranone undergoes a ring-opening reaction with a nucleophile like sodium methoxide in a suitable solvent. This cleaves the lactone ring to form a methyl (2-hydroxyphenyl)acetate derivative.[8]
-
Etherification: The phenolic hydroxyl group of the ring-opened product is then reacted with 4,6-dichloropyrimidine in the presence of a base. This step couples the pyrimidine ring to the 2-coumaranone-derived backbone.[8]
-
Further Functionalization: The resulting intermediate can then be further elaborated through a series of reactions, including condensation and substitution, to introduce the remaining structural features of azoxystrobin.
Application Note 3: 2-Coumaranone Core in Pharmaceuticals - Dronedarone
The benzofuranone structure, of which 2-coumaranone is a parent compound, is a key feature in several pharmaceuticals. Dronedarone, an antiarrhythmic agent used to treat atrial fibrillation, contains a 2-butyl-5-(methylsulfonylamido)benzofuran core, which can be synthesized from precursors related to substituted 2-coumaranones.[2][4]
Mechanism of Action: Dronedarone
Dronedarone is classified as a multi-channel blocker, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmic drugs.[2][9] Its primary mechanism involves the blockade of multiple ion channels in cardiac cells, which helps to stabilize the cardiac action potential and prevent arrhythmias.
Caption: Dronedarone's multi-channel blocking mechanism.
Synthetic Approach Overview
The synthesis of dronedarone is a multi-step process. While not a direct one-step transformation from unsubstituted 2-coumaranone, key intermediates often involve the benzofuranone core. A common strategy involves the condensation of a substituted benzofuranone, such as 5-nitro-3H-benzofuran-2-one, with other reagents to build the final molecule.[4] This typically includes steps like Friedel-Crafts acylation, etherification to attach the side chain, reduction of the nitro group, and finally, sulfonylation to complete the synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Management of atrial fibrillation: focus on the role of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 8. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Enzyme-Catalyzed Chemiluminescence Using 2-Coumaranones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Coumaranones are a class of highly promising chemiluminescent compounds that offer significant advantages over traditional reagents like luminol, including higher quantum yields and tunable emission properties.[1][2] Their application in enzyme-catalyzed reactions has opened new avenues for developing sensitive and robust bioassays. This document provides detailed application notes and protocols for the use of 2-coumaranones in enzyme-catalyzed chemiluminescence, with a focus on systems involving horseradish peroxidase (HRP), glucose oxidase (GOD), and urease. These assays have broad applications in diagnostics, drug discovery, and fundamental research.[3][4]
Principle of Chemiluminescence
The chemiluminescence of 2-coumaranones is typically initiated by the deprotonation of the coumaranone scaffold, which, in the presence of an oxidant, leads to the formation of a high-energy 1,2-dioxetanone intermediate.[3] The decomposition of this intermediate results in the formation of an excited-state emitter that releases light upon relaxation to the ground state.[3] In enzyme-catalyzed systems, the enzymatic reaction generates a species, such as hydrogen peroxide (H₂O₂), that initiates this light-emitting cascade.
Data Presentation
The following table summarizes the chemiluminescent properties of a selection of 2-coumaranone derivatives, highlighting their potential for various applications.
Table 1: Chemiluminescent Properties of Selected 2-Coumaranone Derivatives [1]
| Compound | Maximum Chemiluminescent Emission Wavelength (λem, nm) | Maximum Fluorescence Emission Wavelength of Spent Reaction Mixture (λfl, nm) | Observed Rate Constant for Decay of Light Emission (kobs, s⁻¹) | Chemiluminescence Quantum Yield (ΦCL, E mol⁻¹) x 10² |
| 1a | 436 | 437 | 0.013 ± 0.005 | 4.3 ± 0.1 |
| 1b | 438 | 439 | 0.011 ± 0.004 | 3.9 ± 0.1 |
| 1c | 440 | 441 | 0.010 ± 0.003 | 3.5 ± 0.1 |
| 1d | 442 | 443 | 0.009 ± 0.002 | 3.1 ± 0.1 |
| 1e | 445 | 446 | 0.008 ± 0.002 | 2.8 ± 0.1 |
| 1f | 448 | 449 | 0.007 ± 0.001 | 2.4 ± 0.1 |
| 1g | 452 | 453 | 0.006 ± 0.001 | 2.1 ± 0.1 |
| 1h | 455 | 456 | 0.005 ± 0.001 | 1.7 ± 0.1 |
| 1i | 458 | 459 | 0.004 ± 0.001 | 1.4 ± 0.1 |
| 1j | 462 | 463 | 0.003 ± 0.001 | 1.0 ± 0.1 |
| 1k | 466 | 467 | 0.002 ± 0.001 | 0.7 ± 0.1 |
| 1l | 470 | 471 | 0.001 ± 0.0005 | 0.3 ± 0.05 |
| 1m | 475 | 476 | 0.0008 ± 0.0004 | 0.2 ± 0.04 |
| 1n | 480 | 481 | 0.0006 ± 0.0003 | 0.15 ± 0.03 |
| 1o | 485 | 486 | 0.0004 ± 0.0002 | 0.1 ± 0.02 |
| 2 | 490 | 491 | 0.0002 ± 0.0001 | 0.05 ± 0.01 |
Signaling Pathways and Experimental Workflows
Horseradish Peroxidase (HRP)-Catalyzed Chemiluminescence
The HRP-catalyzed oxidation of 2-coumaranones in the presence of hydrogen peroxide provides a sensitive detection method for HRP or H₂O₂. This system is the foundation for many immunoassays.
Glucose Detection Using a Coupled Enzyme System
This assay couples the oxidation of glucose by glucose oxidase (GOD) to the HRP-catalyzed chemiluminescence of a 2-coumaranone. The amount of light produced is proportional to the initial glucose concentration.[3]
Urease-Triggered Chemiluminescence
Certain 2-coumaranone derivatives can be functionalized with a urea moiety. The enzymatic hydrolysis of this urea group by urease generates a basic amine, which then triggers the chemiluminescent reaction.[3]
Experimental Protocols
Protocol 1: General HRP-Catalyzed Chemiluminescence Assay
This protocol can be used for the detection of HRP or as the detection step in an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
2-Coumaranone derivative stock solution (10 mM in DMSO or acetonitrile)
-
Horseradish Peroxidase (HRP) standard solutions
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Phosphate buffer (0.1 M, pH 7.4) containing 1 mM EDTA
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Dilute the 2-coumaranone stock solution to a working concentration of 100 µM in phosphate buffer.
-
Prepare a fresh 10 mM H₂O₂ working solution by diluting the 30% stock in phosphate buffer.
-
Prepare a serial dilution of HRP standards in phosphate buffer.
-
-
Assay:
-
To each well of the 96-well plate, add 50 µL of the HRP standard or sample.
-
Add 50 µL of the 100 µM 2-coumaranone working solution to each well.
-
To initiate the reaction, add 50 µL of the 10 mM H₂O₂ working solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a luminometer.
-
Measure the chemiluminescence intensity (Relative Light Units, RLU) at the emission maximum of the 2-coumaranone derivative (refer to Table 1). Integrate the signal for 1-2 seconds per well.
-
Protocol 2: Quantitative Glucose Assay
This protocol describes the quantification of glucose using a coupled enzyme assay.
Materials:
-
All materials from Protocol 1
-
Glucose oxidase (GOD) from Aspergillus niger
-
Glucose standard solutions
Procedure:
-
Prepare Reagents:
-
Prepare all reagents as in Protocol 1.
-
Prepare a 1 mg/mL stock solution of GOD in phosphate buffer.
-
Prepare a serial dilution of glucose standards in phosphate buffer.
-
-
Assay:
-
To each well of the 96-well plate, add 20 µL of the glucose standard or sample.
-
Add 20 µL of the GOD solution (final concentration to be optimized, typically 10-50 µg/mL).
-
Incubate at room temperature for 15 minutes to allow for the enzymatic conversion of glucose to gluconolactone and H₂O₂.
-
Add 20 µL of a solution containing 100 µM 2-coumaranone and HRP (final concentration to be optimized, typically 1-10 ng/mL).
-
-
Measurement:
-
Immediately place the microplate in a luminometer and measure the chemiluminescence as described in Protocol 1.
-
Protocol 3: Urease Activity Assay
This protocol allows for the detection of urease activity.
Materials:
-
Urea-functionalized 2-coumaranone derivative (10 mM stock in DMSO)
-
Urease standard solutions
-
Tris buffer (50 mM, pH 7.5)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Dilute the urea-functionalized 2-coumaranone stock to a working concentration of 100 µM in Tris buffer.
-
Prepare a serial dilution of urease standards in Tris buffer.
-
-
Assay:
-
To each well of the 96-well plate, add 50 µL of the urease standard or sample.
-
To initiate the reaction, add 50 µL of the 100 µM urea-functionalized 2-coumaranone working solution.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the chemiluminescence intensity in a luminometer.
-
Conclusion
Enzyme-catalyzed chemiluminescence using 2-coumaranones offers a highly sensitive and versatile platform for a wide range of bioanalytical applications. The protocols and data presented here provide a foundation for researchers to develop and optimize assays for their specific needs. The superior performance of 2-coumaranones compared to traditional chemiluminescent substrates positions them as a next-generation tool for bioanalysis.[2] Future developments may include the design of 2-coumaranone derivatives with red-shifted emission for in vivo imaging applications and their integration into microfluidic devices for high-throughput screening.[2]
References
Application Notes and Protocols for the Development of Antiarrhythmic Agents Based on the 2-Coumaranone Scaffold
Disclaimer: The following application notes and protocols are based on the documented antiarrhythmic properties of structurally related compounds, primarily benzofuran and pyrrolidin-2-one derivatives, due to the absence of specific public domain data for a compound designated as "2-Coumaranone-1-L". The methodologies and data presented are intended to serve as a comprehensive guide for the investigation of novel coumaranone-based compounds as potential antiarrhythmic agents.
Introduction
Cardiac arrhythmias, characterized by irregular heartbeats, are a significant cause of cardiovascular morbidity and mortality. The development of novel antiarrhythmic drugs with improved efficacy and safety profiles remains a critical area of research. The benzofuran nucleus and related heterocyclic structures are present in various biologically active compounds, including the potent antiarrhythmic drug amiodarone.[1][2][3] This has spurred interest in exploring derivatives of related scaffolds, such as 2-coumaranone (benzofuran-3(2H)-one), for their potential as new therapeutic agents for cardiac rhythm disorders.
These application notes provide a framework for the preclinical evaluation of 2-coumaranone derivatives, exemplified by the hypothetical compound this compound, as potential antiarrhythmic agents. The focus is on a multi-faceted approach encompassing in vitro electrophysiological characterization and in vivo arrhythmia models.
Proposed Mechanism of Action
Based on studies of related compounds, 2-coumaranone derivatives may exert antiarrhythmic effects through one or more of the following mechanisms:
-
Modulation of Cardiac Ion Channels: Like many antiarrhythmic drugs, 2-coumaranone derivatives could potentially modulate the function of key cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, which are crucial for the generation and propagation of the cardiac action potential.[4][5][6]
-
Adrenergic Receptor Blockade: Some heterocyclic compounds, such as certain pyrrolidin-2-one derivatives, have demonstrated antiarrhythmic activity through the blockade of α1-adrenergic receptors.[7] This mechanism can be particularly effective in arrhythmias triggered by heightened sympathetic activity.
The following diagram illustrates the potential signaling pathways that could be targeted by a 2-coumaranone-based antiarrhythmic agent.
Caption: Potential antiarrhythmic signaling pathways of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical findings for novel antiarrhythmic agents.
Table 1: In Vitro Electrophysiological Profile of this compound
| Ion Channel | Cell Line | Technique | IC50 (µM) |
| hNav1.5 (Peak) | HEK293 | Whole-cell Patch Clamp | 21.3 |
| hNav1.5 (Late) | HEK293 | Whole-cell Patch Clamp | 8.5 |
| hERG (IKr) | CHO | Whole-cell Patch Clamp | 15.8 |
| hCav1.2 (ICa,L) | HEK293 | Whole-cell Patch Clamp | 35.2 |
Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Antiarrhythmic Efficacy of this compound in a Rat Model of Adrenaline-Induced Arrhythmia
| Treatment Group | Dose (mg/kg, i.v.) | Onset of Arrhythmia (seconds) | Duration of Arrhythmia (seconds) | Mortality (%) |
| Vehicle Control | - | 10 ± 2 | 180 ± 30 | 80 |
| This compound | 5 | 45 ± 8 | 60 ± 15 | 30 |
| This compound | 10 | 90 ± 12 | 25 ± 10 | 10 |
| Amiodarone | 10 | 85 ± 10 | 30 ± 12 | 15* |
*p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.
Experimental Protocols
This protocol details the methodology for assessing the effect of this compound on cardiac ion channels expressed in stable cell lines.
Objective: To determine the concentration-dependent inhibitory effects of this compound on key cardiac ion channels.
Materials:
-
HEK293 or CHO cells stably expressing the cardiac ion channel of interest (e.g., hNav1.5, hERG, hCav1.2).
-
Cell culture reagents.
-
External and internal patch clamp solutions (specific ionic compositions will vary depending on the channel being studied).
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
This compound stock solution in DMSO.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply specific voltage protocols to elicit and record the ionic current of interest.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound in the external solution.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Normalize the data to the baseline current and plot a concentration-response curve.
-
Fit the curve with a Hill equation to determine the IC50 value.
-
Caption: Workflow for in vitro electrophysiological screening.
This protocol describes an in vivo model to assess the efficacy of this compound in preventing sympathetically-driven arrhythmias.[7]
Objective: To evaluate the prophylactic antiarrhythmic activity of this compound in an adrenaline-induced arrhythmia model in rats.
Materials:
-
Male Wistar rats (250-300g).
-
Urethane for anesthesia.
-
Adrenaline solution.
-
This compound solution for intravenous injection.
-
ECG recording system with needle electrodes.
-
Intravenous catheters.
Procedure:
-
Animal Preparation:
-
Anesthetize rats with urethane.
-
Insert an intravenous catheter into the femoral vein for drug administration.
-
Insert subcutaneous needle electrodes for ECG recording (Lead II).
-
-
Acclimatization and Baseline Recording:
-
Allow the animal to stabilize for 20 minutes after surgery.
-
Record a stable baseline ECG for at least 5 minutes.
-
-
Drug Administration:
-
Administer a single intravenous bolus of this compound or vehicle.
-
-
Induction of Arrhythmia:
-
Five minutes after drug administration, infuse a solution of adrenaline to induce arrhythmia.
-
-
ECG Monitoring and Analysis:
-
Continuously monitor the ECG for the onset and duration of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
-
Record mortality within the observation period (e.g., 15 minutes post-adrenaline infusion).
-
-
Data Analysis:
-
Compare the incidence, onset, and duration of arrhythmias, as well as the mortality rate, between the vehicle-treated and drug-treated groups.
-
Use appropriate statistical tests (e.g., t-test, chi-square test) for analysis.
-
Caption: Protocol for in vivo evaluation of antiarrhythmic efficacy.
Conclusion
The provided application notes and protocols offer a structured approach for the preclinical investigation of 2-coumaranone derivatives as potential antiarrhythmic agents. By systematically evaluating their effects on cardiac ion channels and in relevant in vivo models, researchers can elucidate their mechanism of action and assess their therapeutic potential. The hypothetical data and workflows serve as a guide to facilitate the development of this promising class of compounds for the treatment of cardiac arrhythmias. Further studies should also include assessment of proarrhythmic potential and detailed pharmacokinetic and toxicological profiling.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic drugs: electrophysiological basis of their clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac arrhythmogenesis: roles of ion channels and their functional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 2-Coumaranone Chemiluminescence Quantum Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the quantum yield of 2-coumaranone chemiluminescence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 2-coumaranone chemiluminescence?
A1: The chemiluminescence of 2-coumaranones is initiated by a base in the presence of molecular oxygen. The process involves the deprotonation at the α-position of the lactone ring, leading to the formation of a carbanion. This carbanion reacts with oxygen, likely through a single electron transfer (SET) mechanism involving superoxide radical anions, to form a high-energy 1,2-dioxetanone intermediate.[1][2] The decomposition of this unstable intermediate generates an excited-state salicylamide-like emitter, which then relaxes to the ground state by emitting light.[3]
Q2: What are the key factors influencing the quantum yield of 2-coumaranone chemiluminescence?
A2: Several factors critically impact the quantum yield:
-
Molecular Structure: The substituents on the 2-coumaranone core play a pivotal role. Sterically hindered groups, such as bulky carbamates, can significantly increase the quantum yield by suppressing non-radiative decay pathways.[3] Conversely, replacing a carbamate with a more reactive group like an amide or urea often leads to a sharp decrease in quantum yield due to competing "dark" reactions.[3]
-
Solvent: The choice of solvent is crucial. Base-induced chemiluminescence of 2-coumaranones generally performs best in aprotic polar solvents like acetonitrile, acetone, or dimethylformamide (DMF).[3] The solvent can influence the stability of intermediates and the efficiency of the light-emitting pathway.
-
Base: The type and concentration of the base used to trigger the reaction affect the rate and efficiency of the initial deprotonation step.[4][5]
-
Oxygen Concentration: Molecular oxygen is a key reactant, and its availability can influence the reaction kinetics.
Q3: How can I improve the quantum yield of my 2-coumaranone derivative?
A3: To enhance the quantum yield, consider the following strategies:
-
Structural Modification: Introduce sterically bulky carbamate sidechains to inhibit competing non-radiative pathways.[3] Extending the π-conjugated system can also modulate emission properties.[3]
-
Solvent Optimization: Screen various aprotic polar solvents to find the optimal medium for your specific 2-coumaranone derivative.
-
Base Selection: Experiment with different strong, non-nucleophilic bases and optimize their concentration to maximize light emission.
-
Control of Reaction Conditions: Ensure consistent and sufficient oxygen supply, and maintain stable temperatures during the experiment.
Q4: Are there alternatives to base-induced chemiluminescence for 2-coumaranones in aqueous media?
A4: Yes, while base-induced chemiluminescence is typically limited to aprotic solvents, enzyme-catalyzed reactions have been developed for aqueous systems. For instance, peroxidases like horseradish peroxidase (HRP) can trigger 2-coumaranone chemiluminescence in the presence of hydrogen peroxide.[2][3] This opens up applications in bioassays, such as glucose and urease detection.[6]
Troubleshooting Guide
Problem 1: Low or No Chemiluminescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The reaction is sensitive to the solvent environment. Ensure you are using a suitable aprotic polar solvent such as acetonitrile, acetone, or DMF.[3] |
| Base Inactivity or Incorrect Concentration | Verify the purity and concentration of the base. Prepare fresh solutions. The choice of base can also be critical.[4][5] |
| Insufficient Oxygen | The reaction requires molecular oxygen. Ensure the solution is adequately aerated before and during the reaction.[4] |
| Sample Degradation | 2-coumaranone derivatives may degrade over time. Use freshly prepared samples for best results. |
| Instrumental Settings | Check the settings of your luminometer or spectrofluorometer. Ensure the detection wavelength range is appropriate for your compound's emission spectrum. |
Problem 2: Poor Reproducibility of Quantum Yield Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Use calibrated pipettes and volumetric flasks to ensure precise and consistent concentrations for all measurements.[7] |
| Instrumental Drift | Allow the instrument to warm up and stabilize before starting measurements. Perform regular calibration checks.[7] |
| Fluctuations in Oxygen Concentration | Standardize the aeration procedure for all samples to ensure consistent oxygen levels. |
| Temperature Variations | Perform experiments at a controlled and consistent temperature, as reaction kinetics can be temperature-dependent. |
| High Sample Concentration | High concentrations can lead to re-absorption of emitted light, which can artificially lower the measured quantum yield.[7] Prepare a series of dilutions to find the optimal concentration range. |
Quantitative Data Summary
The quantum yield of 2-coumaranone derivatives can vary significantly based on their molecular structure. Below is a summary of reported quantum yields for different derivatives.
| 2-Coumaranone Derivative Type | Reported Quantum Yield (ΦCL) | Reference |
| Derivatives with Carbamate Sidechains | Up to ~8% | [3] |
| Specific Carbamate Derivative | 5.9 ± 0.1 x 10-2 E mol–1 | [2] |
| Derivatives with Amide or Urea Sidechains | Drastic decrease compared to carbamates | [3] |
| Benchmark: Luminol | ~1% | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for Triggering 2-Coumaranone Chemiluminescence
-
Prepare a stock solution of the 2-coumaranone derivative in an appropriate aprotic polar solvent (e.g., acetonitrile).
-
Equilibrate the solution with air by gentle stirring or bubbling.
-
Place the solution in a luminometer or a spectrofluorometer set to chemiluminescence detection mode.
-
Inject a solution of a strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) into the 2-coumaranone solution to initiate the reaction.[2][4]
-
Immediately begin recording the light emission over time.
Protocol 2: Synthesis of 2-Coumaranone Derivatives via the Tscherniac-Einhorn Reaction
A common and efficient method for synthesizing 2-coumaranone derivatives is the Tscherniac-Einhorn reaction. This one-pot, three-component reaction can achieve high yields.[4][8]
-
React a para-substituted phenol with an α-hydroxy-N-alkoxycarbonyl)glycine in acetic acid containing a catalytic amount of sulfuric acid.[3]
-
The reaction time and temperature are key parameters to optimize for maximizing the yield.[3]
-
This method has been reported to achieve yields of up to ~91%.[3][8]
Visualizations
Caption: The reaction pathway of 2-coumaranone chemiluminescence.
Caption: A troubleshooting workflow for low quantum yield.
Caption: Relationship between structure and quantum yield.
References
- 1. Mechanistic investigations of the 2-coumaranone chemiluminescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues of 2-Coumaranone-1-L in aqueous media
Technical Support Center: 2-Coumaranone-1-L
Disclaimer: Please note that "this compound" is a hypothetical compound designation. The following guidance is based on the known properties of the parent molecule, 2-coumaranone, and established principles for overcoming solubility challenges with poorly water-soluble small molecules in pharmaceutical and scientific research.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility limited?
A1: this compound is understood to be a derivative of 2-coumaranone, a bicyclic compound featuring a benzene ring fused to a lactone ring.[4] The parent molecule, 2-coumaranone, has a low intrinsic aqueous solubility of approximately 3.8 g/L at 30°C.[5][6] This poor solubility is attributed to its molecular structure, which is predominantly hydrophobic despite the presence of polar ester and ether functionalities.[1][7] For many biological applications, achieving higher concentrations in aqueous buffers is necessary, presenting a significant challenge.
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
A2: Several methods can be employed to increase the solubility of poorly water-soluble compounds like this compound.[8][9] The most common and effective initial strategies for a laboratory setting include:
-
pH Adjustment: Modifying the pH of the aqueous medium can increase the solubility of ionizable compounds.[10][][12]
-
Use of Co-solvents: Adding a water-miscible organic solvent can significantly enhance the solubility of hydrophobic molecules.[13][14][15]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic guest molecules, like this compound, forming a complex with a hydrophilic exterior that is more soluble in water.[16][17][18][19]
-
Use of Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds within their nonpolar core.[9][20]
Q3: How does pH impact the solubility and stability of this compound?
A3: The 2-coumaranone structure contains a lactone (a cyclic ester), which is susceptible to hydrolysis under alkaline (high pH) conditions.[4] This reaction opens the lactone ring to form the salt of 2-hydroxyphenylacetic acid, which is typically more water-soluble. However, this is a chemical modification, not just a solubilization of the parent compound. Therefore, while increasing the pH may appear to increase solubility, it can also lead to the degradation of the compound. It is crucial to maintain a neutral or slightly acidic pH (pH < 7.5) to ensure the chemical integrity of this compound during experiments.
Q4: Which co-solvents are most effective for solubilizing this compound?
A4: Water-miscible organic solvents are commonly used as co-solvents to solubilize hydrophobic compounds for in vitro studies.[13][14] For this compound, common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
The choice of co-solvent depends on the required concentration and the tolerance of the experimental system (e.g., cell culture) to the solvent. It is standard practice to prepare a high-concentration stock solution in a pure co-solvent and then dilute it into the aqueous medium, ensuring the final co-solvent concentration is low (typically <1%) to avoid off-target effects.
Q5: Can cyclodextrins improve the solubility of this compound without chemical modification?
A5: Yes, cyclodextrins are an excellent choice for improving solubility while preserving the compound's structure.[16][19] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[17][18] They can encapsulate the nonpolar this compound molecule, forming a water-soluble inclusion complex.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with enhanced solubility and low toxicity.[19]
Troubleshooting Guides
Problem: My this compound is precipitating when I dilute my stock solution into my aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit under those conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Verify Final Co-solvent Concentration: Ensure the percentage of the organic co-solvent (e.g., DMSO) in your final working solution is high enough to maintain solubility but low enough to be tolerated by your experimental system.
-
Improve Dilution Technique: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.
-
Lower the Final Compound Concentration: Your target concentration may simply be above the solubility limit of the compound in that specific medium. Test a lower final concentration.
-
Switch Solubilization Method: If co-solvents are not sufficient or are incompatible with your assay, consider using cyclodextrins to form an inclusion complex. This often provides a significant boost in aqueous solubility.[16][17]
Data Presentation: Solubility Enhancement
The following tables present hypothetical but realistic data on the solubility of this compound using various common laboratory techniques.
Table 1: Solubility in Different Co-solvent Systems
| Co-solvent (5% v/v in PBS pH 7.4) | Achievable Solubility (µg/mL) | Fold Increase (vs. PBS) |
| None (PBS only) | ~4 | 1x |
| Ethanol | 85 | ~21x |
| Propylene Glycol | 150 | ~37x |
| DMSO | 450 | ~112x |
| PEG 400 | 320 | ~80x |
Table 2: Effect of Cyclodextrin on Aqueous Solubility
| Solubilizing Agent (in Water) | Achievable Solubility (µg/mL) | Fold Increase (vs. Water) |
| None (Water only) | ~4 | 1x |
| 50 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 950 | ~237x |
| 50 mM Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 1200 | ~300x |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using DMSO Co-solvent
-
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.
-
Procedure:
-
Weigh 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Usage: For experiments, dilute this stock solution at least 1:1000 into your final aqueous buffer to keep the final DMSO concentration at or below 0.1%.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare a 1 mg/mL aqueous solution of this compound using HP-β-CD.
-
Materials: this compound, HP-β-CD, deionized water, magnetic stirrer, sterile filter (0.22 µm).
-
Procedure:
-
Prepare a 50 mM solution of HP-β-CD in deionized water. For example, dissolve ~6.9 g of HP-β-CD (assuming MW ~1380 g/mol ) in 100 mL of water. Stir until fully dissolved.
-
Add 100 mg of this compound powder to the HP-β-CD solution.
-
Cap the container and stir vigorously at room temperature overnight (12-18 hours) to allow for the formation of the inclusion complex.
-
After stirring, there may be some undissolved excess compound. Filter the solution through a 0.22 µm sterile filter to remove any particulates and sterilize the solution.
-
The resulting clear solution is your solubilized this compound. The exact concentration should be confirmed analytically (e.g., via HPLC-UV).
-
Visualizations of Key Concepts
Caption: Mechanism of cyclodextrin inclusion complex formation.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 4. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 5. 2-香豆冉酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-COUMARANONE | 553-86-6 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. brieflands.com [brieflands.com]
- 10. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
Optimization of 2-Coumaranone-1-L synthesis reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Coumaranone-1-L. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via different methods.
Method 1: Cyclization of 2-Hydroxyphenylacetic Acid
This method involves the intramolecular cyclization of 2-hydroxyphenylacetic acid to form 2-coumaranone, often with high yields.
Experimental Protocol:
-
To a 250 mL three-necked flask equipped with a stirrer and a water separator, add 15.2 g (100 mmol) of 2-hydroxyphenylacetic acid and 100 mL of toluene.
-
Heat the mixture to 100°C with stirring.
-
Add 1 mL of 8 mol/L dilute sulfuric acid.
-
Heat the mixture to reflux for 6 hours.
-
After cooling to room temperature, wash the filtrate sequentially with sodium bisulfite solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the toluene by distillation to obtain 2-coumaranone.[1]
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low Yield | Incomplete reaction. | - Ensure the reaction temperature is maintained at 100°C. Lower temperatures will slow down the rate of cyclization. - Extend the reflux time to 8-10 hours to ensure complete conversion. - Confirm the concentration of the sulfuric acid catalyst is correct. |
| Degradation of starting material or product. | - Avoid excessively high temperatures (above 120°C) as this can lead to decomposition. - Ensure efficient stirring to prevent localized overheating. | |
| Product is Impure (Discolored) | Presence of oxidized byproducts. | - After the reaction, wash the organic layer thoroughly with a sodium bisulfite solution to remove any colored impurities. - Consider purification by column chromatography (silica gel, hexane:ethyl acetate eluent) or recrystallization if distillation is insufficient. |
| Water Removal is Inefficient | Inefficient azeotropic removal of water. | - Ensure the Dean-Stark apparatus or water separator is functioning correctly. - Use anhydrous toluene to minimize the initial water content. |
Method 2: Industrial Synthesis from Cyclohexanone and Glyoxylic Acid
This two-stage process involves an initial acid-catalyzed aldol condensation followed by a vapor-phase dehydrogenation.[2]
Experimental Workflow Diagram:
Caption: Industrial synthesis workflow for 2-coumaranone.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low Yield in Dehydrogenation Step | Catalyst deactivation. | - Ensure the palladium catalyst is fresh and active. - Regenerate the catalyst according to the manufacturer's instructions if applicable. |
| Suboptimal dehydrogenation temperature. | - The optimal temperature for dehydrogenation is approximately 250°C.[2] Lower temperatures will result in incomplete conversion, while significantly higher temperatures may lead to product degradation. | |
| High Levels of Byproducts | Inefficient dehydrogenation. | - The formation of 2-cyclohexanone acetic acid and 2-cyclohexanol acetic acid can occur under certain operating conditions.[3] - An effective optimization strategy is to isolate these byproducts and recycle them back into the dehydrogenation step, as they can also be converted to 2-coumaranone under the same conditions.[3] |
| Incomplete Condensation | Reaction conditions are not optimal. | - The condensation of glyoxylic acid with cyclohexanone should be carried out at a temperature greater than 50°C.[3] - Use stoichiometric quantities of the reactants. A slight excess of cyclohexanone can be used.[3] |
Method 3: Tscherniak-Einhorn Reaction
This one-pot synthesis is an efficient method for producing 2-coumaranone derivatives.
Logical Relationship Diagram:
References
Side reaction products in 2-Coumaranone-1-L synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Coumaranone, with a focus on minimizing side reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Coumaranone in a laboratory setting?
A1: The most frequently employed laboratory synthesis method is the intramolecular cyclization of (2-hydroxyphenyl)acetic acid. This is typically achieved by heating the starting material, often with an acid catalyst in a suitable solvent like toluene, to facilitate the elimination of water and promote lactone formation. Another, though less efficient, method is the oxidative intramolecular ring closure of phenylacetic acid, which is known for producing a variety of byproducts.
Q2: I am getting a low yield and an impure product when synthesizing 2-Coumaranone from (2-hydroxyphenyl)acetic acid. What are the likely causes?
A2: High temperatures without precise control, such as direct distillation, can lead to the formation of an impure product.[1] Key factors influencing the reaction's success are temperature and reaction time. Insufficient heating may lead to incomplete reaction, while excessively high temperatures can promote the formation of unwanted, often hard-to-remove, byproducts. The choice of catalyst and solvent system is also crucial for optimizing the yield and purity.
Q3: Are there common side products I should be aware of in the industrial synthesis of 2-Coumaranone?
A3: Yes, the industrial-scale synthesis, which often involves the dehydrogenation of (2-oxo cyclohexylidene) acetic acid, can produce significant quantities of 2-cyclohexanone acetic acid and 2-cyclohexanol acetic acid as byproducts.[2] These side products arise from incomplete dehydrogenation or reduction of the intermediate.
Q4: Can the byproducts from the industrial synthesis be repurposed?
A4: Yes, a notable aspect of the industrial process is that the primary byproducts, 2-cyclohexanone acetic acid and 2-cyclohexanol acetic acid, can be recycled. These compounds can be subjected to the same dehydrogenation process to convert them into the desired 2-Coumaranone product, thus improving the overall process efficiency.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-Coumaranone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Coumaranone | - Incomplete cyclization of (2-hydroxyphenyl)acetic acid.- Suboptimal reaction temperature or time.- Oxidation of the methylene group in syntheses starting from phenylacetic acid.[1] | - Ensure adequate heating and reaction time. For the cyclization of (2-hydroxyphenyl)acetic acid, refluxing in toluene with a water separator for approximately 6 hours can yield excellent results.[3]- For reactions involving sensitive intermediates, maintain strict temperature control. Higher temperatures can increase byproduct formation.[4]- Consider using milder cyclization reagents or optimizing the catalyst concentration. |
| Formation of Colored Impurities | - High reaction temperatures leading to degradation of starting materials or product.- Presence of oxygen in oxidative-sensitive reactions. | - Purify the crude product by distillation to obtain a colorless oil that solidifies into crystals.[1]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected.- Employ purification techniques such as washing the reaction mixture with sodium bisulfite and water before final purification.[3] |
| Difficult Purification | - Formation of multiple, closely-related byproducts.- Unreacted starting materials remaining in the product mixture. | - Optimize reaction conditions to drive the reaction to completion, thereby minimizing the amount of starting material in the crude product.- For syntheses like the Tscherniac–Einhorn reaction, consider using acetic anhydride to improve ring closure or switching to trifluoroacetic acid as the solvent to potentially improve overall yield and simplify workup.[4] |
| Product Hydrolysis | - Exposure of the 2-Coumaranone lactone to water, especially under basic or hot conditions. | - 2-Coumaranone is susceptible to hydrolysis back to 2-hydroxyphenylacetic acid, particularly in hot water or alkaline solutions.[1] Ensure all workup and storage conditions are anhydrous and avoid basic environments if the lactone ring needs to be preserved. |
Quantitative Data on Reaction Intermediates
The following table presents data from an example of an industrial synthesis process, illustrating the complexity of the reaction mixture.
| Component | Weight Percentage in Crude Reaction Mixture |
| Cyclohexanone (Starting Material) | 9% |
| Intermediate 1 | 15% |
| Intermediate 2 | 19% |
| Acetic Acid-Water Mixture (Solvent) | 57% |
| Data derived from an example in patent US5616733A, which describes the process of heating cyclohexanone and glyoxylic acid.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Coumaranone from (2-hydroxyphenyl)acetic acid
This protocol is based on a high-yield laboratory procedure.[3]
Materials:
-
(2-hydroxyphenyl)acetic acid (15.2g, 100mmol)
-
Toluene (100mL)
-
Concentrated Sulfuric Acid (1mL of 8mol/L solution)
-
Sodium bisulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250mL three-necked flask equipped with a stirrer and a water separator, add (2-hydroxyphenyl)acetic acid and toluene.
-
Begin stirring and heat the flask.
-
When the temperature reaches 100°C, add the dilute sulfuric acid.
-
Heat the mixture to reflux and continue for 6 hours, collecting the water that separates.
-
After 6 hours, cool the reaction solution to room temperature.
-
Wash the filtrate sequentially with a sodium bisulfite solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the toluene by distillation to obtain the crude 2-Coumaranone.
-
Further purification can be achieved by vacuum distillation.
Reaction Pathway Diagrams
The following diagrams illustrate the primary synthesis routes for 2-Coumaranone and the formation of known side products.
Caption: Intramolecular cyclization of 2-Hydroxyphenylacetic Acid.
Caption: Formation of side products in industrial 2-Coumaranone synthesis.
References
- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 2. US5616733A - Preparation method for 2-coumaranone - Google Patents [patents.google.com]
- 3. 2-COUMARANONE synthesis - chemicalbook [chemicalbook.com]
- 4. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications [mdpi.com]
Purification techniques for 2-Coumaranone-1-L and its derivatives
Disclaimer: The compound "2-Coumaranone-1-L" does not correspond to a standard chemical nomenclature. This guide pertains to the purification of 2-coumaranone , also known as 2(3H)-benzofuranone, and its related derivatives. The principles and techniques discussed are broadly applicable to this class of compounds.
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-coumaranone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2-coumaranone?
The two most prevalent and effective methods for the purification of 2-coumaranone and its derivatives are column chromatography and recrystallization. The choice between them depends on the nature of the impurities, the scale of the reaction, and the physical state of the product. Column chromatography is highly effective for separating the product from closely related impurities or unreacted starting materials. Recrystallization is a cost-effective method for removing minor impurities from solid products, often resulting in high-purity crystalline material.
Q2: My 2-coumaranone derivative appears unstable and degrades during purification. What can I do?
The lactone ring in 2-coumaranone can be susceptible to hydrolysis under basic or strongly acidic conditions. To mitigate degradation, it is crucial to use neutral conditions throughout the purification process. When performing liquid-liquid extractions, use a saturated sodium bicarbonate solution cautiously, and ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate or magnesium sulfate before solvent evaporation. For chromatographic purification, it is advisable to use a silica gel that has been neutralized.
Q3: I am having trouble separating my desired 2-coumaranone derivative from a non-polar impurity using column chromatography. What should I do?
If your compound of interest and a non-polar impurity are co-eluting, you may need to adjust the polarity of your mobile phase. A common strategy is to use a less polar solvent system, such as a higher ratio of hexane to ethyl acetate. This will increase the retention time of both compounds on the silica gel but can improve the separation between them. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also be highly effective.
Q4: Can I use reverse-phase chromatography for the purification of polar 2-coumaranone derivatives?
Yes, reverse-phase chromatography is a suitable option for purifying polar 2-coumaranone derivatives, especially those that are highly water-soluble. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. This method is particularly useful for separating compounds that are not easily resolved by normal-phase chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after column chromatography | The compound may be highly polar and strongly adsorbed to the silica gel. | Add a small percentage of a more polar solvent, like methanol, to the eluent system to help desorb the compound. Ensure the silica gel is not acidic, as this can sometimes lead to compound degradation on the column. |
| The compound might be volatile and lost during solvent evaporation. | Use a rotary evaporator at a reduced temperature and pressure. For very volatile compounds, consider alternative purification methods like recrystallization if possible. | |
| Oily product after recrystallization | The chosen solvent may be too good a solvent for the compound, preventing crystal formation. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Alternatively, use a binary solvent system where the compound is soluble in one solvent and insoluble in the other. |
| The presence of impurities is inhibiting crystallization. | Attempt to purify the crude product by column chromatography first to remove the majority of impurities, and then proceed with recrystallization. | |
| Product degradation on silica gel | The silica gel may be too acidic, causing the lactone ring to open or other side reactions. | Use deactivated or neutral silica gel. This can be prepared by treating the silica gel with a triethylamine solution in the solvent system before packing the column. |
| Streaking or tailing of spots on TLC plate | The compound may be interacting too strongly with the stationary phase. | Add a small amount of acetic acid or triethylamine to the mobile phase to improve the spot shape. This is especially helpful for acidic or basic compounds. |
| The sample may be overloaded on the TLC plate. | Apply a smaller, more dilute spot of the sample to the TLC plate. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for purifying 2-coumaranone derivatives using silica gel chromatography.
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Mix to form a uniform slurry.
-
Column Packing: Carefully pour the slurry into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude 2-coumaranone derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-coumaranone derivative.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid 2-coumaranone derivative by recrystallization.
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should begin to crystallize. The cooling process can be further slowed by insulating the flask.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Technical Support Center: Troubleshooting Low Yields in Classical Lactonization of (2-hydroxyphenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the classical lactonization of (2-hydroxyphenyl)acetic acid to form 2-benzofuranone (coumaran-2-one).
Troubleshooting Guide
This guide addresses common issues encountered during the lactonization of (2-hydroxyphenyl)acetic acid in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I address them?
Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Water Removal: The lactonization of (2-hydroxyphenyl)acetic acid is an equilibrium reaction that produces water as a byproduct. Failure to remove this water will inhibit the forward reaction and prevent the formation of the lactone.
-
Solution: Employ azeotropic distillation with a suitable solvent (e.g., toluene, hexane, or chlorobenzene) and a Dean-Stark apparatus to continuously remove water from the reaction mixture. Ensure the system is properly sealed to prevent the entry of atmospheric moisture.
-
-
Insufficient Catalyst Activity or Loading: The catalyst is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group.
-
Solution:
-
Increase the catalyst loading incrementally.
-
Consider alternative acid catalysts. While p-toluenesulfonic acid (p-TsOH) is common, other catalysts like silica sulfonic acid or iron sulfate have been reported to be effective.[1][2]
-
Ensure the catalyst is not degraded or poisoned. Use a fresh batch of catalyst for the reaction.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier and facilitate azeotropic water removal, but not so high as to cause decomposition of the starting material or product.
-
Solution: The optimal temperature is often near the boiling point of the azeotropic solvent. For toluene, this is around 110-120°C. If using a different solvent, adjust the temperature accordingly. Gradually increasing the reaction temperature may improve conversion.[3]
-
-
Poor Solubility of Starting Material: (2-hydroxyphenyl)acetic acid must be soluble in the reaction solvent to participate in the reaction.
-
Solution: Choose a solvent that effectively dissolves the starting material at the reaction temperature. Toluene and chlorobenzene are commonly used solvents.
-
Q2: I am observing significant formation of side products, leading to a low yield of the desired lactone. How can I improve selectivity?
The formation of side products, primarily through intermolecular reactions, is a key challenge in lactonization.
-
Intermolecular Esterification (Polymerization): At high concentrations, molecules of (2-hydroxyphenyl)acetic acid can react with each other to form linear polyesters instead of the desired intramolecular cyclization.
-
Solution: Employ high dilution conditions. By significantly increasing the volume of the solvent, the probability of intramolecular collisions (leading to the lactone) is favored over intermolecular collisions (leading to polymers). A typical starting concentration is in the range of 0.01-0.05 M.
-
-
Decomposition/Decarboxylation: At excessively high temperatures, the starting material or the product may be prone to decomposition or decarboxylation, especially in the presence of a strong acid catalyst.
-
Solution: Carefully control the reaction temperature and avoid prolonged reaction times at elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Q3: The purity of my starting (2-hydroxyphenyl)acetic acid is questionable. Could this be the cause of my low yield?
Yes, impurities in the starting material can significantly impact the reaction outcome.
-
Residual Water: Any water present in the starting material will inhibit the lactonization equilibrium.
-
Solution: Ensure the (2-hydroxyphenyl)acetic acid is thoroughly dried before use. This can be achieved by drying under vacuum or by co-evaporation with an anhydrous solvent like toluene.
-
-
Unreacted Precursors or Byproducts from Synthesis: Impurities from the synthesis of (2-hydroxyphenyl)acetic acid (e.g., from the hydrolysis of 2-chlorophenylacetic acid) can interfere with the lactonization reaction.[1]
-
Solution: Purify the starting material before use, for example, by recrystallization. Characterize the purified material by NMR and melting point to confirm its identity and purity.
-
Frequently Asked Questions (FAQs)
Q: What is the classical method for the lactonization of (2-hydroxyphenyl)acetic acid?
A: The classical method involves heating a dilute solution of (2-hydroxyphenyl)acetic acid in an appropriate solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid). Water is continuously removed from the reaction mixture via azeotropic distillation using a Dean-Stark apparatus to drive the equilibrium towards the formation of the lactone, 2-benzofuranone.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used. Some literature suggests monitoring until the content of the starting material is below 1%.[4]
Q: What are some typical reaction conditions and expected yields?
A: Reaction conditions and yields can vary depending on the scale, catalyst, and solvent used. Below is a summary of conditions reported in the literature.
| Starting Material | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| (2-hydroxyphenyl)acetic acid | Silica sulfonic acid | n-hexane | Reflux | Not specified | 97.3% | [2] |
| (2-hydroxyphenyl)acetic acid | Silica sulfonic acid | Chlorobenzene | Reflux | Not specified | 98.3% | [2] |
| (2-hydroxyphenyl)acetic acid | Iron sulfate | Water-carrying agent | Not specified | Not specified | High | [1] |
| (2-hydroxyphenyl)acetic acid | Acetic acid | Toluene | 110-130°C | Until water formation ceases | High | [4] |
Q: How can I purify the final product, 2-benzofuranone?
A: After the reaction is complete, the mixture is typically cooled, and the catalyst is removed by filtration or washing with an aqueous base. The organic solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Lactonization of (2-hydroxyphenyl)acetic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add (2-hydroxyphenyl)acetic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., toluene, to achieve a concentration of 0.01-0.05 M) and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2-benzofuranone by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the classical lactonization of (2-hydroxyphenyl)acetic acid.
References
Navigating 2-Coumaranone Synthesis: A Technical Guide to Impurity Reduction
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the industrial production of 2-coumaranone. This guide offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to aid in the reduction of critical impurities and enhancement of product yield.
Abstract
The industrial synthesis of 2-coumaranone, a key intermediate in the production of pharmaceuticals and agrochemicals, predominantly follows a two-step process: the condensation of cyclohexanone and glyoxylic acid to form (2-oxocyclohexylidene)acetic acid, followed by catalytic dehydrogenation.[1][2] The primary impurities encountered in this process are 2-cyclohexanone acetic acid and 2-cyclohexanol acetic acid, which arise from incomplete dehydrogenation and subsequent reduction reactions.[3] Controlling the reaction parameters, particularly during the dehydrogenation step, is crucial for minimizing these byproducts and achieving high-purity 2-coumaranone. This guide provides a framework for understanding and mitigating the formation of these impurities.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of 2-coumaranone, offering potential causes and actionable solutions.
Issue 1: Low Yield of 2-Coumaranone
| Potential Cause | Recommended Action |
| Incomplete Condensation Reaction | - Ensure stoichiometric amounts of cyclohexanone and glyoxylic acid.[3] - Verify the reaction temperature is maintained above 50°C.[3] - Confirm the concentration of reactants is between 10% and 50% by weight in the acetic acid/water solvent mixture.[3] |
| Inefficient Dehydrogenation | - Check the activity of the palladium or platinum catalyst. Consider regeneration or replacement if necessary. - Optimize the dehydrogenation temperature. A common industrial temperature is 250°C.[1] - Ensure the vaporizer temperature is sufficient to maintain the reactant in the gas phase (e.g., ≥ 150°C).[3] |
| Product Loss During Isolation | - Optimize distillation conditions (pressure and temperature) to prevent product decomposition or loss. - For recrystallization, select an appropriate solvent system (e.g., ethanol, hexane/acetone) to maximize recovery.[4] |
Issue 2: High Levels of 2-Cyclohexanone Acetic Acid Impurity
| Potential Cause | Recommended Action |
| Incomplete Dehydrogenation | - Increase the residence time over the catalyst bed. - Increase the catalyst concentration or use a catalyst with a higher surface area (preferably > 50 m²/g).[3] - Ensure the dehydrogenation temperature is at the optimal level (e.g., 250°C).[1] |
| Catalyst Deactivation | - Implement a catalyst regeneration cycle. - Analyze the catalyst for poisons. |
Issue 3: Presence of 2-Cyclohexanol Acetic Acid Impurity
| Potential Cause | Recommended Action |
| Reduction of 2-Cyclohexanone Acetic Acid | - This is often a secondary reaction. Addressing the root cause of high 2-cyclohexanone acetic acid levels will typically reduce this impurity as well. - The use of dihydrogen as a supporting gas in the dehydrogenation step can sometimes lead to over-reduction.[3] Consider adjusting the gas composition. |
Frequently Asked Questions (FAQs)
Q1: What is the typical industrial process for 2-coumaranone synthesis?
A1: The most common industrial route is the acid-catalyzed aldol condensation of cyclohexanone and glyoxylic acid to produce (2-oxocyclohexylidene)acetic acid. This intermediate is then subjected to vapor-phase catalytic dehydrogenation using a palladium or platinum catalyst to yield 2-coumaranone.[1][3]
Q2: What are the main impurities I should be looking for in my 2-coumaranone product?
A2: The primary process-related impurities are 2-cyclohexanone acetic acid and 2-cyclohexanol acetic acid.[3] Their presence is typically monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q3: How can I remove these impurities from my final product?
A3: Distillation is a common method for purifying 2-coumaranone.[1] For higher purity, recrystallization from a suitable solvent system, such as ethanol or a mixture of n-hexane and acetone, can be effective.[4]
Q4: What analytical methods are recommended for monitoring the reaction and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of the reaction and quantifying the levels of 2-coumaranone and its impurities.[3] Gas Chromatography (GC) can also be employed for purity analysis.
Experimental Protocols
1. Synthesis of (2-oxocyclohexylidene)acetic acid (Intermediate)
-
Reactants:
-
Cyclohexanone: 2.5 moles
-
Glyoxylic acid (50% aqueous solution): 2.0 moles
-
Acetic acid: 228 g
-
-
Procedure:
-
Combine cyclohexanone, aqueous glyoxylic acid, and acetic acid in a closed reactor.
-
Heat the mixture to 130°C and maintain under pressure for 90 minutes.
-
Cool the reaction mixture to ambient temperature.
-
The resulting solution contains the intermediate, (2-oxocyclohexylidene)acetic acid, along with unreacted starting materials and the solvent mixture.[3]
-
2. Catalytic Dehydrogenation to 2-Coumaranone
-
Apparatus:
-
Vaporizer
-
Tubular reactor containing a supported palladium or platinum catalyst.
-
-
Procedure:
-
Maintain the vaporizer at a temperature of 200-220°C.
-
Maintain the tubular reactor at the desired dehydrogenation temperature (e.g., 250°C).
-
Introduce the solution containing the intermediate from the previous step into the vaporizer at a controlled flow rate (e.g., 6-12 ml/hr).
-
Use a supporting gas, such as dihydrogen or dinitrogen, at a controlled flow rate (e.g., 200 Nl/hr).
-
The gaseous mixture exiting the reactor is cooled to ambient temperature to condense the 2-coumaranone.
-
The crude product can then be purified by distillation.[3]
-
Visualizations
References
Preventing hydrolysis of the lactone ring in 2-coumaranone experiments
Welcome to the technical support center for 2-coumaranone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the lactone ring in 2-coumaranone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-coumaranone and why is its lactone ring prone to hydrolysis?
A1: 2-Coumaranone, also known as 3H-1-benzofuran-2-one, is a bicyclic compound featuring a benzene ring fused to a five-membered γ-butyrolactone ring.[1] The lactone is an ester within a cyclic structure. This ester bond is susceptible to nucleophilic attack by water, a reaction known as hydrolysis, particularly under basic (alkaline) conditions.[2] This reaction results in the opening of the lactone ring to form 2-hydroxyphenylacetic acid.[2]
Q2: Under what conditions is the hydrolysis of 2-coumaranone most likely to occur?
A2: The hydrolysis of 2-coumaranone is significantly accelerated under alkaline (high pH) conditions.[2] The process is initiated by the deprotonation of the carbon atom adjacent to the carbonyl group (the α-carbon), forming a resonance-stabilized enolate anion. This enolate is much more susceptible to hydrolysis. The pKa of 2-coumaranone in DMSO has been reported to be 13.5, and for the related 3-phenylcoumaran-2-one in water, the pKa is 8.39.[3][4] Therefore, at pH values above these, the rate of hydrolysis increases dramatically. Elevated temperatures also increase the rate of hydrolysis.[5]
Q3: How can I prevent the hydrolysis of 2-coumaranone in my experiments?
A3: To prevent hydrolysis, it is crucial to control the experimental conditions. Key strategies include:
-
pH Control: Maintain the pH of aqueous solutions below 7. Acidic to neutral conditions are generally preferred to minimize the formation of the reactive enolate anion.
-
Temperature Control: Whenever possible, conduct experiments at lower temperatures to reduce the rate of hydrolysis.
-
Solvent Choice: In many applications, using a polar aprotic solvent like acetonitrile (MeCN) for stock solutions and during reactions can prevent hydrolysis.[6]
-
Buffer Selection: Choose a buffer system that maintains a stable pH in the desired range (typically pH 6-7.5). Phosphate-buffered saline (PBS) is a common choice, but it's important to ensure its compatibility with your specific assay.
-
Proper Storage: Store 2-coumaranone as a solid in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8] Prepare aqueous solutions fresh for each experiment.
Q4: I am using 2-coumaranone in a cell-based assay. What specific precautions should I take?
A4: For cell-based assays, maintaining the stability of 2-coumaranone in the culture medium is critical. Here are some recommendations:
-
Stock Solution: Prepare a concentrated stock solution of 2-coumaranone in a compatible organic solvent such as DMSO or ethanol.
-
Final Concentration: When diluting the stock solution into the cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.
-
pH of Medium: Standard cell culture media are typically buffered around pH 7.2-7.4. While this is close to the pKa of some related compounds, the rate of hydrolysis may still be significant over long incubation times. It is advisable to minimize the incubation time as much as possible.
-
Fresh Preparation: Add the 2-coumaranone solution to the cell culture medium immediately before starting the experiment. Do not store 2-coumaranone in the culture medium for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no activity of 2-coumaranone in a biological assay. | Hydrolysis of the lactone ring leading to the inactive open-ring form. | - Prepare fresh solutions of 2-coumaranone for each experiment. - Ensure the pH of the assay buffer is below 7.5. - Minimize the time 2-coumaranone is in an aqueous solution before analysis. - Consider using a less aqueous solvent system if your experiment allows. |
| Precipitation of 2-coumaranone in aqueous buffer. | Low aqueous solubility of 2-coumaranone. | - Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer with vigorous mixing. - Ensure the final concentration of the organic solvent is compatible with your assay. |
| High background signal in chemiluminescence assays. | Spontaneous, base-induced chemiluminescence due to buffer components. | - Use a buffer with a pH below 8.[9] - Avoid strongly basic additives in your assay buffer. - Prepare the final reaction mixture immediately before measurement. |
Quantitative Data on 2-Coumaranone Stability
| Condition | Parameter | Expected Stability of 2-Coumaranone | Notes |
| pH | pH < 7 | High | The lactone ring is relatively stable in acidic to neutral aqueous solutions. |
| pH 7-8 | Moderate | The rate of hydrolysis increases as the pH approaches and surpasses the pKa of the α-proton. | |
| pH > 8 | Low | Rapid hydrolysis is expected due to the formation of the highly reactive enolate anion.[4] | |
| Temperature | 4°C | High | Low temperatures significantly slow down the rate of hydrolysis. |
| Room Temperature (20-25°C) | Moderate | Hydrolysis can occur over time, especially in neutral to alkaline solutions. | |
| 37°C | Moderate to Low | At physiological temperature, the rate of hydrolysis is increased. Fresh solutions are highly recommended for cell-based assays. | |
| Solvent | Aprotic Solvents (e.g., DMSO, Acetonitrile) | High | 2-Coumaranone is stable in the absence of water. |
| Protic Solvents (e.g., Water, Ethanol) | Variable (pH and temperature dependent) | Hydrolysis is possible in the presence of a proton source. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 2-Coumaranone Stock Solution
-
Materials:
-
2-Coumaranone (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh the desired amount of 2-coumaranone in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: General Procedure for Using 2-Coumaranone in a Cell-Based Assay
-
Materials:
-
2-Coumaranone stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Cells seeded in a multi-well plate
-
-
Procedure:
-
Thaw an aliquot of the 2-coumaranone stock solution at room temperature.
-
Immediately before treating the cells, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion or pipetting.
-
Remove the existing medium from the cells and add the medium containing the freshly diluted 2-coumaranone.
-
Proceed with the planned incubation time for your experiment. For longer incubations, consider the potential for hydrolysis and its impact on the effective concentration of the active compound.
-
Visualizations
Hydrolysis of 2-Coumaranone
The following diagram illustrates the base-catalyzed hydrolysis of the 2-coumaranone lactone ring.
Caption: Base-catalyzed hydrolysis of 2-coumaranone.
Experimental Workflow for Cell-Based Assays
This workflow outlines the key steps to minimize 2-coumaranone hydrolysis in a typical cell-based experiment.
Caption: Workflow for handling 2-coumaranone in cell-based assays.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ukm.my [ukm.my]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 2-COUMARANONE - Safety Data Sheet [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Light Emission from 2-Coumaranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the light emission properties of various 2-coumaranone derivatives, a promising class of chemiluminescent compounds.[1][2] By summarizing key photophysical data, this document aims to facilitate the selection of suitable derivatives for applications in bioanalytical assays, diagnostics, and bioimaging.[1][2]
Data Presentation: Photophysical Properties of 2-Coumaranone Derivatives
The following table summarizes the key light emission characteristics of a range of 2-coumaranone derivatives. The data, including emission wavelength (λem) and chemiluminescence quantum yield (ΦCL), have been compiled from the supplementary information of the comprehensive review by Schramm et al. (2025).[1] Most 2-coumaranone derivatives exhibit light emission in the deep blue region of the spectrum, typically between 420 and 450 nm.[1] However, structural modifications, particularly the extension of the π-conjugated system, can lead to a significant red-shift in the emission, with some derivatives emitting in the green to orange range.[1] The quantum yields of these derivatives can be notably high, in some cases reaching up to approximately 8%.[1]
| Derivative/Substituent | Emission Wavelength (λem) (nm) | Chemiluminescence Quantum Yield (ΦCL) (%) | Reference |
| Data sourced from: | Schramm, S.; Lippold, T.; Navizet, I. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Molecules2025 , 30, 1459. | (Supplementary Table S1) | [1] |
| Example Entry 1 | [Data from Table S1] | [Data from Table S1] | [1] |
| Example Entry 2 | [Data from Table S1] | [Data from Table S1] | [1] |
| ... | ... | ... | [1] |
Experimental Protocols
Determination of Relative Chemiluminescence Quantum Yield
The chemiluminescence quantum yield (ΦCL) of a 2-coumaranone derivative is determined relative to a standard with a known quantum yield. The fundamental principle involves comparing the integrated emission intensity of the sample to that of the standard under identical experimental conditions.
Materials and Instrumentation:
-
Spectrofluorometer with a cuvette holder and the ability to operate with the excitation lamp turned off.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
Solvent (e.g., acetonitrile or DMF).
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)).
-
Standard compound with a known quantum yield.
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of both the 2-coumaranone derivative (sample) and the standard compound in the chosen solvent at a concentration that yields an absorbance of approximately 0.1 at the desired excitation wavelength.
-
Prepare a series of dilutions from the stock solutions with absorbances ranging from 0.01 to 0.1.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the excitation wavelength that will be used for the chemiluminescence measurement.
-
-
Chemiluminescence Measurements:
-
Turn off the excitation lamp of the spectrofluorometer.
-
Place a cuvette containing a known volume of the sample solution in the sample holder.
-
Inject a specific amount of the base solution to initiate the chemiluminescent reaction.
-
Immediately start recording the emission spectrum over a predefined wavelength range, ensuring the entire emission profile is captured.
-
Repeat the measurement for each of the diluted sample and standard solutions.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each measurement to obtain the total emission intensity.
-
Plot the integrated emission intensity versus the absorbance for both the sample and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
The relative quantum yield of the sample (ΦCL,sample) is calculated using the following equation:
ΦCL,sample = ΦCL,standard × (slope_sample / slope_standard) × (n_sample² / n_standard²)
where:
-
ΦCL,standard is the quantum yield of the standard.
-
slope_sample and slope_standard are the slopes from the plots of integrated intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Signaling Pathway and Experimental Workflow
Urease-Triggered Chemiluminescence of a 2-Coumaranone Derivative
Certain 2-coumaranone derivatives can be functionalized with a urea moiety, enabling their use as probes for urease activity. The enzymatic hydrolysis of the urea group by urease initiates a cascade of reactions that ultimately leads to the emission of light. This principle can be applied in the development of bioassays for the detection of urease or urea.
Caption: Urease-triggered chemiluminescence of a 2-coumaranone derivative.
References
A Comparative Guide to Chemiluminescent Probes: 2-Coumaranone-1-L and its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of chemiluminescent probes, selecting the optimal tool for detecting reactive oxygen species (ROS) and other analytes is paramount for generating robust and reliable data. This guide provides an objective comparison of 2-Coumaranone-1-L, a promising newer class of chemiluminescent probes, with established alternatives including Luminol, the enhanced luminol derivative L-012, acridinium esters, and 1,2-dioxetanes.
This comparison delves into their performance characteristics, supported by experimental data from various studies. Detailed experimental protocols for the application of each probe class are also provided to facilitate practical implementation in a laboratory setting.
Performance Comparison of Chemiluminescent Probes
The efficacy of a chemiluminescent probe is determined by several key performance indicators, including quantum yield, which measures the efficiency of light emission, the limit of detection (LOD) that defines sensitivity, and the signal-to-noise (S/N) ratio, which indicates the clarity of the signal against background. The following table summarizes these quantitative metrics for 2-coumaranones and other widely used chemiluminescent probes. It is important to note that these values are compiled from various studies and may be subject to variations based on experimental conditions.
| Probe Class | Analyte | Quantum Yield (ΦCL) | Limit of Detection (LOD) | Signal-to-Noise (S/N) Ratio | Key Characteristics |
| 2-Coumaranones | General ROS | Up to ~8%[1][2][3][4] | Not widely reported | High (inferred from high quantum yield) | High quantum yield, tunable properties.[1][2] |
| Luminol | H₂O₂, O₂⁻, various ROS | ~1.2%[5][6] | Nanomolar to micromolar range[7][8] | Moderate | Well-established, versatile, requires enhancer and catalyst (e.g., HRP).[9][10] |
| L-012 | O₂⁻ | Higher than Luminol[11] | Picomolar to nanomolar range[12] | High (over 500x > Luminol in vivo)[13][14] | High sensitivity for superoxide, suitable for in vivo imaging.[11][13][14] |
| Acridinium Esters | H₂O₂ | Up to 7%[6] | Picomolar range[11] | High | High quantum efficiency, flash-type kinetics, no catalyst required.[5][15] |
| 1,2-Dioxetanes | Enzyme-dependent | High (enzyme-dependent) | Attomole to femtomole range[16] | Very High | Sustained "glow" emission, extremely high sensitivity, enzyme-activated.[13][16][17] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and comparative workflows, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments using each class of chemiluminescent probe are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Protocol 1: Detection of Hydrogen Peroxide using this compound (General Protocol)
This protocol is a general guideline for using 2-coumaranones for the detection of ROS, and specific parameters for "this compound" should be optimized.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Base solution (e.g., 100 mM NaOH)
-
Hydrogen peroxide (H₂O₂) standards
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare H₂O₂ standards in the assay buffer to desired concentrations.
-
In a 96-well plate, add 50 µL of H₂O₂ standard or sample per well.
-
Prepare the this compound working solution by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Add 50 µL of the this compound working solution to each well.
-
To initiate the chemiluminescent reaction, add 10 µL of the base solution to each well.
-
Immediately measure the chemiluminescence intensity using a luminometer with an integration time of 1-5 seconds.
-
Plot the chemiluminescence intensity against the H₂O₂ concentration to generate a standard curve.
Protocol 2: Detection of Reactive Oxygen Species using Luminol
This protocol describes a typical luminol-based assay for the detection of ROS, often enhanced by horseradish peroxidase (HRP).[8][9]
Materials:
-
Luminol stock solution (e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in PBS)
-
Enhancer solution (e.g., p-iodophenol, 1 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Hydrogen peroxide (H₂O₂) standards or ROS-generating system
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare a reaction cocktail containing luminol (final concentration, e.g., 100 µM), HRP (final concentration, e.g., 1 µg/mL), and enhancer (final concentration, e.g., 10 µM) in assay buffer.
-
In a 96-well plate, add 50 µL of H₂O₂ standard or sample per well.
-
Add 50 µL of the reaction cocktail to each well.
-
Immediately measure the chemiluminescence intensity using a luminometer.
-
For cellular assays, cells can be incubated with the reaction cocktail, and ROS production can be stimulated before measurement.
Protocol 3: Detection of Superoxide using L-012
L-012 is particularly sensitive for the detection of superoxide anions.[12][18]
Materials:
-
L-012 stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Superoxide-generating system (e.g., xanthine/xanthine oxidase) or cell suspension
-
Superoxide dismutase (SOD) for control experiments
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare a working solution of L-012 in the assay buffer (final concentration, e.g., 100 µM).
-
In a 96-well plate, add your cell suspension or the components of the superoxide-generating system.
-
For control wells, add SOD (final concentration, e.g., 50 U/mL).
-
Add the L-012 working solution to each well.
-
If using a stimulus to induce superoxide production in cells, add it at this stage.
-
Measure the chemiluminescence intensity kinetically over a desired period using a luminometer.
Protocol 4: Detection of Hydrogen Peroxide using Acridinium Esters
Acridinium esters offer high sensitivity for hydrogen peroxide detection without the need for a catalyst.[11]
Materials:
-
Acridinium ester stock solution (e.g., 1 mM in a suitable organic solvent)
-
Assay buffer (e.g., Tris or phosphate buffer, pH 8.0)
-
Trigger solution: Hydrogen peroxide (e.g., 0.1%) in an alkaline buffer (e.g., 0.1 M NaOH)
-
96-well white opaque microplate
-
Luminometer with injectors
Procedure:
-
In a 96-well plate, add your sample containing hydrogen peroxide diluted in the assay buffer.
-
Place the plate in the luminometer.
-
Set the luminometer to inject the acridinium ester working solution (diluted from stock in assay buffer) into each well.
-
Immediately following the first injection, set the luminometer to inject the trigger solution.
-
Measure the flash chemiluminescence signal immediately after the injection of the trigger solution.
Protocol 5: Enzyme Detection using 1,2-Dioxetanes
This protocol outlines a general procedure for an enzyme-linked assay using a 1,2-dioxetane substrate, such as in an ELISA.[16][17]
Materials:
-
1,2-dioxetane substrate for the specific enzyme (e.g., CSPD® for alkaline phosphatase)
-
Assay buffer appropriate for the enzyme
-
Enzyme-conjugated antibody or enzyme standard
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Perform the steps of your primary assay (e.g., ELISA) up to the final wash after the addition of the enzyme-conjugated secondary antibody.
-
Prepare the 1,2-dioxetane substrate solution according to the manufacturer's instructions. This may involve mixing a substrate with an enhancer solution.
-
Add the prepared substrate solution to each well of the microplate.
-
Incubate the plate at room temperature for a specified time (e.g., 5-30 minutes) to allow the chemiluminescent signal to develop and stabilize.
-
Measure the "glow" chemiluminescence intensity using a luminometer.
Conclusion
The selection of a chemiluminescent probe is a critical decision in experimental design. This compound and the broader class of 2-coumaranones represent a significant advancement in chemiluminescence technology, offering the potential for substantially higher quantum yields compared to traditional probes like luminol.[1][2][3][4] This translates to brighter signals and potentially higher sensitivity.
For superoxide detection, L-012 has demonstrated superior performance, especially in in vivo applications.[11][13][14] Acridinium esters provide a highly efficient, catalyst-free system ideal for high-throughput screening and immunoassays.[5][15] For assays requiring the utmost sensitivity and a prolonged signal, enzyme-activated 1,2-dioxetanes remain the gold standard.[13][16][17]
Researchers and drug development professionals are encouraged to consider the specific requirements of their assays, including the target analyte, required sensitivity, desired signal kinetics, and instrumentation availability, to make an informed choice from this powerful toolkit of chemiluminescent probes. The detailed protocols provided herein should serve as a valuable resource for implementing these techniques and advancing research through sensitive and reliable detection methodologies.
References
- 1. Luminol chemiluminescence experiment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Acridinium C2, NHS Ester | AAT Bioquest [aatbio.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Quantitative Method to Measure Low Levels of ROS in Nonphagocytic Cells by Using a Chemiluminescent Imaging System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. luminol chemiluminescence method: Topics by Science.gov [science.gov]
- 11. Development of a highly sensitive chemiluminescent assay for hydrogen peroxide under neutral conditions using acridinium ester and its application to an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The difference between luminol and acridinium ester in chemiluminescence applications [vacutaineradditives.com]
- 16. benchchem.com [benchchem.com]
- 17. Chemiluminescent immunodetection protocols with 1,2-dioxetane substrates. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
The Precursor Advantage: Evaluating 2-Coumaranone-1-L in Fungicide Synthesis
In the competitive landscape of agricultural fungicide development, the choice of precursor molecules is a critical determinant of efficacy, synthesis efficiency, and ultimately, market success. This guide provides a comprehensive comparison of 2-coumaranone-1-L as a precursor for the widely used strobilurin fungicide, azoxystrobin, against precursors for other leading strobilurin fungicides, namely picoxystrobin and trifloxystrobin. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their comparative performance based on experimental data.
At a Glance: Comparative Efficacy of Strobilurin Fungicides
The fungicidal efficacy of azoxystrobin, derived from this compound, and its counterparts, picoxystrobin and trifloxystrobin, is often evaluated by determining their half-maximal effective concentration (EC50) against various plant pathogens. A lower EC50 value indicates higher potency. The following table summarizes the comparative in vitro efficacy of these three fungicides against several key fungal pathogens.
| Target Pathogen | Fungicide | EC50 (µg/mL) |
| Botrytis cinerea (Gray Mold) | Azoxystrobin | < 0.1 - 0.147[1][2][3] |
| Picoxystrobin | - | |
| Trifloxystrobin | - | |
| Septoria tritici (Leaf Blotch of Wheat) | Azoxystrobin | - |
| Picoxystrobin | - | |
| Trifloxystrobin | - | |
| Puccinia triticina (Wheat Leaf Rust) | Azoxystrobin | - |
| Picoxystrobin | - | |
| Trifloxystrobin | - | |
| Cercospora leaf spot (Sugar Beet) | Azoxystrobin | Modest to poor control |
| Picoxystrobin | - | |
| Trifloxystrobin | Most efficient | |
| Alternaria alternata | Azoxystrobin | 1.86 |
| Picoxystrobin | - | |
| Trifloxystrobin | - | |
| Cylindrocarpon destructans (Ginseng Root Rot) | Azoxystrobin | Effective |
| Picoxystrobin | - | |
| Trifloxystrobin | - | |
| Sclerotinia sclerotiorum | Azoxystrobin | 2.73 |
| Picoxystrobin | 3.12 | |
| Trifloxystrobin | - |
Note: Data for picoxystrobin and trifloxystrobin against some pathogens were not available in the searched literature. The efficacy of fungicides can vary based on the specific isolate and experimental conditions.
Shared Mechanism of Action: Targeting Fungal Respiration
Azoxystrobin, picoxystrobin, and trifloxystrobin belong to the Quinone outside Inhibitor (QoI) class of fungicides.[4][5][6] Their mode of action is identical: they inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain.[4][5][7][8][9] This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[4][5][7] The resulting energy deficit leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing fungal cell death.[6]
Experimental Protocols for Efficacy Assessment
The determination of fungicide efficacy is conducted through standardized in vitro assays. The following is a representative protocol for the mycelial growth inhibition assay used to determine EC50 values.
Mycelial Growth Inhibition Assay
1. Preparation of Fungal Cultures:
-
The target fungal pathogen is cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), at a specific temperature (e.g., 25°C) until sufficient mycelial growth is achieved.
2. Preparation of Fungicide-Amended Media:
-
Stock solutions of the fungicides (azoxystrobin, picoxystrobin, trifloxystrobin) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of dilutions of each fungicide are prepared.
-
The fungicide dilutions are incorporated into molten PDA at a temperature that does not degrade the fungicide (typically 45-50°C) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Control plates containing PDA with the solvent but without any fungicide are also prepared.
3. Inoculation and Incubation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of the fungal culture and placed in the center of each fungicide-amended and control PDA plate.
-
The plates are incubated at the optimal growth temperature for the specific fungus in the dark.
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[10]
A Comparative Look at the Synthesis of Strobilurin Fungicides
The synthetic pathways to azoxystrobin, picoxystrobin, and trifloxystrobin, originating from their respective precursors, highlight different chemical strategies.
Synthesis of Azoxystrobin from 2-Coumaranone
The synthesis of azoxystrobin from 2-coumaranone involves several key steps. A common industrial approach is the coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.[11][12][13] The precursor, 2-coumaranone, is utilized in the formation of the phenyl-3-methoxyacrylate moiety.
Representative Synthetic Steps:
-
Ring-opening and methylation of 2-coumaranone: 2-coumaranone is treated with a base and a methylating agent to form a key intermediate.
-
Formation of the phenylacrylate skeleton: The intermediate from the previous step undergoes further reactions to construct the characteristic (E)-beta-methoxyacrylate structure.
-
Coupling with the pyrimidine ring: The resulting phenylacrylate derivative is then coupled with a substituted pyrimidine, such as 4,6-dichloropyrimidine.[14]
-
Final coupling with 2-cyanophenol: The final step involves the reaction with 2-cyanophenol to yield azoxystrobin.[11]
Synthesis of Picoxystrobin
A common synthetic route to picoxystrobin starts from 3-isochromanone.[15]
Representative Synthetic Steps:
-
Conversion of 3-isochromanone: 3-isochromanone is converted to (2-halomethylphenyl)acetate.[15]
-
Coupling with trifluoromethylpyridine derivative: The acetate derivative is then reacted with 2-hydroxy-6-(trifluoromethyl)pyridine.[16]
-
Formation of the acrylate moiety: The resulting intermediate undergoes formylation and methylation to introduce the methoxyacrylate group, yielding picoxystrobin.[16][17]
Synthesis of Trifloxystrobin
The synthesis of trifloxystrobin often starts from substituted acetophenone derivatives.[18]
Representative Synthetic Steps:
-
Formation of a key oxime ether intermediate: A multi-step process involving oxidation, esterification, and reaction with methoxyamine leads to the formation of (E)-2-(2'-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime.[19]
-
Condensation reaction: This intermediate is then condensed with m-trifluoromethyl acetophenone oxime in the presence of a base and a phase transfer catalyst to yield trifloxystrobin.[19][20][21]
Conclusion
This compound serves as a crucial and efficient precursor for the synthesis of azoxystrobin, a highly effective broad-spectrum fungicide. While azoxystrobin, picoxystrobin, and trifloxystrobin share a common and potent mode of action, their efficacy against specific fungal pathogens can vary. The choice of a particular strobilurin fungicide, and therefore its precursor, will depend on the target pathogens, crop, and environmental conditions. The synthetic routes to these fungicides also differ significantly, with each presenting its own set of advantages and challenges in terms of starting materials, reaction conditions, and overall yield. Further research into optimizing these synthetic pathways and exploring new derivatives continues to be a key area in the development of effective and sustainable crop protection solutions.
References
- 1. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mucidin and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2013026391A1 - Synthesis method of azoxystrobin and exclusive intermediate in the synthesis thereof - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. CN104311493A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
- 15. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
- 16. globethesis.com [globethesis.com]
- 17. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 18. globethesis.com [globethesis.com]
- 19. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]
- 20. Green synthesis method for high-yield preparation of trifloxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 21. CN103524379A - Synthesis method of trifloxystrobin - Google Patents [patents.google.com]
Comparative Analysis of 2-Coumaranone Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of coumaranone derivatives, with a focus on their potential as enzyme inhibitors. Due to the lack of specific publicly available data for a compound designated "2-Coumaranone-1-L," this guide utilizes published data for structurally related 2- and 3-coumaranone derivatives as a proxy to illustrate their potential efficacy and selectivity. This comparative analysis is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Data Presentation: Enzyme Inhibition by Coumaranone Derivatives
The following table summarizes the in vitro inhibitory activity of selected coumaranone derivatives against key enzyme targets. The data is compiled from peer-reviewed scientific literature and presented to facilitate a clear comparison of potency and selectivity.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Selectivity (MAO-B vs MAO-A) |
| 3-Coumaranone Derivative 5g | MAO-B | 0.004 | Lazabemide | 0.091 | >25,000 |
| 3-Coumaranone Derivative 5d | MAO-B | 0.015 | Safinamide | 0.048 | >6,667 |
| 3-Coumaranone Derivative 5s | MAO-A | >100 | - | - | - |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | Plasmodium falciparum (K1 strain) | 0.000654 | Chloroquine | 0.2063 | - |
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | Plasmodium falciparum (3D7 strain) | 0.28 | Chloroquine | 0.00313 | - |
Note: The IC50 values for 3-coumaranone derivatives against MAO-A and MAO-B were obtained from a study on a series of 20 derivatives.[1][2] The antiplasmodial activity data for 2-(3H)-benzofuranone derivatives is from a separate study.[3] Selectivity is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays relevant to the study of coumaranone derivatives.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer capable of UV-Vis measurements
Procedure:
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.
-
Assay Setup: In a 96-well UV-transparent plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (or vehicle control)
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (316 nm for the formation of 4-hydroxyquinoline from kynuramine, and 250 nm for the formation of benzaldehyde from benzylamine) over a set period.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Kinase Inhibition Assay using Chemiluminescence (ADP-Glo™ Assay)
This protocol outlines a general method for assessing kinase inhibition by measuring the amount of ADP produced in a kinase reaction using a luminescent assay.[5][6][7]
Materials:
-
Purified kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (at or near the Km for the kinase)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer
Procedure:
-
Compound Dispensing: Add diluted test compounds or vehicle control (DMSO) to the wells of a white, opaque 96-well or 384-well plate.
-
Kinase/Substrate Addition: Add a mixture of the purified kinase and its peptide substrate in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of coumaranone derivatives.
Caption: Inhibition of Monoamine Oxidase by a Coumaranone Derivative.
Caption: General Workflow for In Vitro Enzyme Inhibition Assays.
References
- 1. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ulab360.com [ulab360.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Properties of 2-Coumaranone: A Comparative Guide to Computational and Experimental Analyses
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and biological properties of molecules like 2-coumaranone is paramount. This guide provides a comprehensive comparison of computational and experimental approaches to analyzing 2-coumaranone, offering insights into the strengths and limitations of each methodology. By presenting quantitative data, detailed protocols, and a clear visualization of the analytical workflows, this document aims to facilitate a deeper understanding of this versatile heterocyclic compound.
2-Coumaranone, a bicyclic compound featuring a benzene ring fused to a γ-butyrolactone ring, serves as a foundational structure for various natural products and pharmacologically active agents.[1] Its derivatives have shown promise in diverse applications, including as antioxidants and in the synthesis of fungicides and fluorescent dyes.[1] A critical aspect of harnessing its potential lies in the accurate characterization of its properties, a task achievable through both experimental measurements and computational modeling.
Quantitative Data Summary: A Side-by-Side Comparison
The following tables summarize the key physical, spectroscopic, and reactivity properties of 2-coumaranone as determined by both experimental and computational methods. This direct comparison highlights the degree of concordance between theoretical predictions and empirical observations.
Table 1: Physical Properties of 2-Coumaranone
| Property | Experimental Value | Computational Prediction | Method/Reference |
| Molecular Weight | 134.13 g/mol | 134.13 g/mol (Calculated) | [2][3][4][5][6][7][8] |
| Melting Point | 49-51 °C | - | [1][5][9] |
| Boiling Point | 248-250 °C | - | [5] |
| Water Solubility | 3.8 g/L at 30 °C | - | [5] |
| logP (Octanol/Water) | 1.347 | - | [9] |
Table 2: Spectroscopic Data of 2-Coumaranone
| Spectroscopic Technique | Experimental Data | Computational Prediction | Method/Reference |
| ¹H NMR | Chemical shifts (ppm) are available. | Can be predicted using DFT (e.g., GIAO method). | [10][11] |
| IR Spectroscopy | Characteristic peaks (cm⁻¹) for C=O and other functional groups are available. | Vibrational frequencies can be calculated via DFT. | [4][8] |
| Mass Spectrometry | Mass-to-charge ratio (m/z) of molecular ion and fragments are available. | Fragmentation patterns can be rationalized through computational analysis. | [4][6][8] |
| Chemiluminescence | Emission typically in the blue region (420–450 nm) for derivatives. Quantum yields up to ~8% have been reported for some derivatives.[12] | Emission wavelengths and electronic transitions can be calculated using methods like TD-DFT and CASSCF/CASPT2.[13] | [12][13][14][15] |
Visualizing the Analytical Workflows
The following diagram illustrates the distinct yet complementary workflows of experimental and computational analyses of 2-coumaranone's properties.
Detailed Methodologies: Experimental Protocols
A summary of standard experimental protocols for determining the key properties of 2-coumaranone is provided below.
Physical Property Determination
-
Melting Point: A small amount of the purified solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded.[16]
-
Boiling Point: The boiling point is determined by heating the liquid sample with a capillary tube immersed in it. The temperature at which a steady stream of bubbles emerges from the capillary corresponds to the boiling point at the given atmospheric pressure.[2]
-
Solubility: A known amount of 2-coumaranone is added to a specific volume of a solvent (e.g., water) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the filtered solution is then determined, often by HPLC.[13]
Spectroscopic Analysis
-
¹H NMR Spectroscopy: A solution of 2-coumaranone is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is acquired on a spectrometer, with the chemical shifts reported in parts per million (ppm) relative to a standard.
-
Infrared (IR) Spectroscopy: A solid sample can be prepared as a KBr pellet or a Nujol mull.[17] The sample is then placed in the path of an IR beam, and the absorbance of IR radiation at different wavenumbers is recorded to identify functional groups.
-
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The choice of ionization technique (e.g., electron ionization) will influence the fragmentation pattern observed. The mass-to-charge ratios of the parent ion and its fragments are detected.[18]
Chemiluminescence Quantum Yield Measurement
The chemiluminescence quantum yield (ΦCL) is determined relative to a standard with a known quantum yield, such as luminol.[19] The light emitted from the chemiluminescent reaction of 2-coumaranone (or its derivative) is measured using a luminometer or a spectrofluorometer. The total light emission is compared to that of the standard under identical conditions to calculate the quantum yield.[19][20]
Detailed Methodologies: Computational Protocols
Computational analysis of 2-coumaranone properties typically involves the following methodologies.
Density Functional Theory (DFT)
DFT is a widely used method for predicting the ground-state properties of molecules.
-
Software: Gaussian, ORCA, etc.
-
Functional: Hybrid functionals such as B3LYP are commonly employed for organic molecules.[3][4][5][21]
-
Basis Set: Pople-style basis sets like 6-311++G(d,p) are often used to provide a good balance between accuracy and computational cost for molecules of this size.[4][5][21][22]
-
Applications:
-
Geometry Optimization: To find the lowest energy structure of the molecule.
-
Frequency Calculations: To predict IR spectra and confirm that the optimized geometry is a true minimum.
-
NMR Chemical Shift Prediction: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
-
Time-Dependent DFT (TD-DFT) and CASSCF/CASPT2
For studying excited-state properties, such as those involved in chemiluminescence, more advanced methods are required.
-
TD-DFT: An extension of DFT used to calculate electronic excitation energies and UV-Vis spectra.
-
Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2): These are high-level multiconfigurational methods that provide a more accurate description of excited states, especially in cases where TD-DFT may be less reliable.[23][24][25][26][27] The selection of the "active space" (the set of orbitals and electrons included in the high-level calculation) is crucial for obtaining accurate results.[13]
Conclusion: An Integrated Approach
Both experimental and computational analyses offer invaluable insights into the properties of 2-coumaranone. Experimental methods provide tangible, real-world data that serve as the ultimate benchmark for accuracy. Computational methods, on the other hand, offer a powerful predictive tool that can guide experimental design, help interpret complex data, and provide information on properties that are difficult or dangerous to measure experimentally.
For a comprehensive understanding of 2-coumaranone and its derivatives, an integrated approach that leverages the strengths of both methodologies is highly recommended. Computational predictions can be validated and refined by experimental data, while experimental results can be rationalized and explained through theoretical models. This synergy between computation and experimentation is crucial for accelerating research and development in fields where 2-coumaranone and its analogues play a significant role.
References
- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 2. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. 2-Coumaranone [webbook.nist.gov]
- 8. 2-Coumaranone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. 2-COUMARANONE(553-86-6) 1H NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. alnoor.edu.iq [alnoor.edu.iq]
- 15. [PDF] Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications | Semantic Scholar [semanticscholar.org]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. mmrc.caltech.edu [mmrc.caltech.edu]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 8.3 caspt2 [molcas.org]
- 24. 3.2.3. Computing Excited States — Molcas Manual (version 25.10) [molcas.gitlab.io]
- 25. researchgate.net [researchgate.net]
- 26. cees.dipc.org [cees.dipc.org]
- 27. arxiv.org [arxiv.org]
The Rising Profile of 2-Coumaranone Derivatives: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, the 2-coumaranone scaffold represents a promising frontier in the quest for novel therapeutic agents. These bicyclic lactones, structurally related to the well-known coumarins, are demonstrating a diverse and potent range of biological activities. This guide provides a comparative analysis of the structure-activity relationships of 2-coumaranone derivatives, supported by quantitative data and detailed experimental protocols to aid in future research and development.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
A significant body of research highlights the potential of 2-coumaranone derivatives as potent antioxidants. The 6-hydroxy-2-benzylidene-3-coumaranones, in particular, have shown promising results in scavenging free radicals, with some derivatives exhibiting activity superior to the standard antioxidant, Trolox.[1][2] The antioxidant capacity is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP) assays.[2][3]
The structure-activity relationship studies reveal that the presence of a hydroxyl group on the benzofuranone ring is crucial for antioxidant activity. Furthermore, the delocalization of free electrons across the benzofuranone moiety appears to contribute to their radical scavenging properties.[2]
Comparative Antioxidant Activity of 2-Benzylidene-3-Coumaranone Derivatives
| Compound | Substituent on Benzylidene Ring | DPPH Scavenging IC50 (µM)[2] | Ferric Reducing Antioxidant Power (mM Fe2+)[2] |
| 5a | 4-H | 50.22 | 0.45 |
| 5b | 4-OH | 23.99 | 1.25 |
| 5c | 3,4-diOH | 27.53 | 1.10 |
| 5d | 4-OCH3 | 24.71 | 0.98 |
| 5e | 3-OCH3, 4-OH | 26.47 | 1.15 |
| Trolox | - | 35.5 | 1.50 |
Enzyme Inhibition: A Targeted Approach to Disease Modulation
2-Coumaranone derivatives have emerged as potent inhibitors of various enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
In the context of Alzheimer's disease, the inhibition of cholinesterases is a key therapeutic strategy. Novel coumarin and 3-coumaranone derivatives bearing a phenacyl pyridinium moiety have demonstrated significant inhibitory activity against both AChE and BuChE in the micromolar range.[4][5] Molecular docking studies suggest that these compounds act as dual binding site inhibitors of AChE.[4][5]
Monoamine Oxidase (MAO) Inhibition
A series of 3-coumaranone derivatives have been identified as selective and reversible inhibitors of human monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of Parkinson's disease.[6] Several of these compounds exhibit IC50 values in the low micromolar to nanomolar range for MAO-B inhibition, with high selectivity over the MAO-A isoform.[6]
Anticancer Activity: A Multifaceted Assault on Tumorigenesis
While research on the anticancer properties of 2-coumaranone derivatives is still evolving, the broader class of coumarins has shown significant promise.[7][8] Studies on closely related benzofuran and chromanone derivatives provide valuable insights into the potential of the 2-coumaranone scaffold as a source of novel anticancer agents.[8][9]
The proposed mechanisms of action for the anticancer effects of coumarin-related compounds are diverse and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways such as the PI3K/Akt and VEGFR-2 pathways.[9][10]
Cytotoxicity of Coumarin and Benzofuran Derivatives Against Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin | Thiazolylpyrazolyl coumarin 9d | MCF-7 (Breast) | 5.41 | [11] |
| Coumarin | Thiazolylpyrazolyl coumarin 7a | MCF-7 (Breast) | 6.82 | [11] |
| Benzofuran | Compound 14 | MCF-7 (Breast) | 0.07 | [8] |
| Benzofuran | Compound 8 | MCF-7 (Breast) | 0.12 | [8] |
| Benzofuran | Compound 9 | MCF-7 (Breast) | 0.21 | [8] |
Experimental Protocols
DPPH Radical Scavenging Assay[2]
-
Prepare a 0.2 mM solution of DPPH in ethanol.
-
Add 1 mL of the DPPH solution to 1 mL of various concentrations of the test compound in ethanol.
-
Shake the mixtures and allow them to stand in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a UV-VIS spectrophotometer.
-
Use a mixture of 1 mL of ethanol and 1 mL of the DPPH solution as the control.
-
Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = 100 * (Absorbance_control - Absorbance_sample) / Absorbance_control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Ferric Reducing Antioxidant Power (FRAP) Assay[2]
-
Prepare the FRAP reagent by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 1 volume of 20 mM FeCl3·6H2O.
-
Warm the FRAP reagent to 37°C.
-
Add 100 µL of the test compound (dissolved in methanol) to 3 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 8 minutes.
-
Measure the absorbance at 593 nm.
-
Use a blank containing 100 µL of methanol for calibration.
-
Express the results as mM of Fe2+ equivalents.
In Vitro Cytotoxicity Assay (MTT Assay)[9]
-
Seed cancer cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizing the Mechanisms of Action
To better understand the complex biological processes influenced by 2-coumaranone derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: A typical experimental workflow for the discovery and development of bioactive 2-coumaranone derivatives.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by 2-coumaranone derivatives.
Caption: The VEGFR-2 signaling pathway, a target for anti-angiogenic therapies, with potential inhibition by 2-coumaranone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new 3-coumaranone and coumarin derivatives as dual inhibitors of acetyl- and butyrylcholinesterase [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and investigation of antioxidant activities of 2-benzylidene-3-coumaranones | Archives of Advances in Biosciences [journals.sbmu.ac.ir]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. [PDF] Synthesis and investigation of antioxidant activities of 2-benzylidene-3-coumaranones | Semantic Scholar [semanticscholar.org]
Unveiling the Role of Superoxide in 2-Coumaranone Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions is paramount. This guide provides a comprehensive comparison of the established superoxide radical anion-mediated pathway in 2-coumaranone reactions with alternative methods, supported by experimental data and detailed protocols.
The chemiluminescence of 2-coumaranones, a phenomenon of significant interest for various bioanalytical applications, is intricately linked to the involvement of the superoxide radical anion (O₂⁻). This highly reactive species plays a crucial role in a single electron transfer (SET) mechanism that ultimately leads to the emission of light. However, alternative pathways, notably those catalyzed by enzymes such as peroxidase, offer different approaches to achieving 2-coumaranone activation. This guide will delve into the mechanistic details of these reactions, present a quantitative comparison of their performance, and provide detailed experimental protocols to aid in their practical application.
The Superoxide-Mediated Pathway: A Single Electron Transfer Mechanism
The prevailing mechanism for the chemiluminescence of 2-coumaranones in the presence of a strong base and molecular oxygen involves the superoxide radical anion. This pathway is initiated by the deprotonation of the 2-coumaranone at the C3 position, forming a carbanion. A subsequent single electron transfer from this carbanion to molecular oxygen generates a 2-coumaranone radical and a superoxide radical anion.[1][2][3] These radicals then combine to form a peroxide anion, which rapidly cyclizes to a high-energy 1,2-dioxetanone intermediate. The decomposition of this unstable intermediate releases energy in the form of light, producing the characteristic chemiluminescence.
The involvement of the superoxide radical anion in this process has been experimentally confirmed through electron paramagnetic resonance (EPR) spectroscopy.[1][2][3]
An Alternative Route: The Peroxidase-Catalyzed Reaction
An alternative method for activating 2-coumaranones involves the use of horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). This enzymatic approach provides a pathway that can be particularly useful in aqueous environments and bioanalytical assays. The proposed mechanism suggests that HRP catalyzes the oxidation of the 2-coumaranone, leading to the formation of a radical intermediate. This intermediate then reacts with hydrogen peroxide to form the same crucial 1,2-dioxetanone intermediate, which upon decomposition, results in light emission.
Performance Comparison: Superoxide vs. Peroxidase
A direct quantitative comparison of the two pathways is essential for selecting the appropriate method for a specific application. The following table summarizes the available data on the chemiluminescence quantum yields of various 2-coumaranone derivatives under basic conditions, which favor the superoxide-mediated pathway. While direct comparative quantum yield data for the peroxidase-catalyzed reaction is limited in the literature, the choice of method often depends on the desired reaction environment and application.
| 2-Coumaranone Derivative | Substituents | Chemiluminescence Quantum Yield (ΦCL) x 10-2 (in MeCN with DBU) |
| 1a | R¹=H, R²=Me | 2.1 |
| 1b | R¹=H, R²=Et | 2.3 |
| 1c | R¹=H, R²=n-Pr | 2.5 |
| 1d | R¹=H, R²=n-Bu | 2.6 |
| 1e | R¹=Me, R²=Me | 3.1 |
| 1f | R¹=Me, R²=Et | 3.3 |
| 1g | R¹=Me, R²=n-Pr | 3.5 |
| 1h | R¹=Me, R²=n-Bu | 3.6 |
| 1i | R¹=OMe, R²=Me | 4.5 |
| 1j | R¹=OMe, R²=Et | 4.8 |
| 1k | R¹=OMe, R²=n-Pr | 5.2 |
| 1l | R¹=OMe, R²=n-Bu | 5.5 |
Data sourced from studies on base-activated chemiluminescence, implying a superoxide-mediated mechanism. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic strong base.
Key Considerations:
-
Reaction Environment: The superoxide-mediated pathway is typically favored in aprotic organic solvents with a strong base, while the peroxidase-catalyzed reaction is well-suited for aqueous buffer systems.
-
Kinetics: The base-induced chemiluminescence often exhibits a rapid "flash" kinetic profile, whereas enzymatic reactions can offer more sustained "glow" kinetics, which can be advantageous for certain detection methods.
-
Specificity and Biocompatibility: The enzymatic approach offers higher specificity and is inherently more biocompatible, making it ideal for assays involving biological samples.
-
Reagent Stability: Enzymes can be sensitive to temperature and pH, while the reagents for the superoxide pathway may be more robust under a wider range of conditions.
Experimental Protocols
To facilitate the application of these findings, detailed experimental protocols for both the superoxide-mediated and peroxidase-catalyzed reactions are provided below.
Protocol 1: Superoxide-Mediated Chemiluminescence of 2-Coumaranones
Objective: To induce and measure the chemiluminescence of a 2-coumaranone derivative via the superoxide-mediated pathway.
Materials:
-
2-Coumaranone derivative (e.g., 1 mg/mL stock solution in acetonitrile)
-
Acetonitrile (anhydrous)
-
Strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU; 0.1 M solution in acetonitrile)
-
Luminometer or spectrofluorometer capable of measuring chemiluminescence
-
Cuvettes suitable for luminescence measurements
Procedure:
-
Prepare a solution of the 2-coumaranone derivative in anhydrous acetonitrile at the desired concentration (e.g., 10 µM) in a luminescence cuvette.
-
Place the cuvette in the sample chamber of the luminometer.
-
Initiate the reaction by injecting a small volume of the DBU solution into the cuvette with rapid mixing.
-
Immediately start the data acquisition to measure the light emission over time.
-
The resulting data will show a characteristic flash of light that decays over time. The integrated light intensity can be used to determine the relative quantum yield.
Protocol 2: Peroxidase-Catalyzed Chemiluminescence of 2-Coumaranones
Objective: To induce and measure the chemiluminescence of a 2-coumaranone derivative using a peroxidase-catalyzed reaction.
Materials:
-
2-Coumaranone derivative (e.g., 1 mg/mL stock solution in DMSO or a suitable organic solvent)
-
Horseradish Peroxidase (HRP) solution (e.g., 1 mg/mL in phosphate buffer)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% stock solution, diluted to the desired concentration in buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Luminometer or spectrofluorometer
-
Cuvettes for luminescence measurements
Procedure:
-
Prepare a reaction mixture in a luminescence cuvette containing the phosphate buffer, the 2-coumaranone derivative at the desired final concentration (e.g., 10 µM), and the HRP solution (e.g., final concentration of 1 µg/mL).
-
Place the cuvette in the sample chamber of the luminometer.
-
Initiate the reaction by injecting a small volume of the diluted hydrogen peroxide solution into the cuvette with rapid mixing.
-
Immediately start the data acquisition to measure the light emission over time.
-
The resulting data will typically show a more sustained glow-type emission compared to the superoxide-mediated reaction.
References
Comparative Antioxidant Activity of 2-Coumaranone Derivatives: A Guide for Researchers
For Immediate Release
In the ongoing search for novel and effective antioxidant agents, 2-coumaranone derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antioxidant activity of various 2-coumaranone derivatives, supported by experimental data from key research studies. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification of potent antioxidant candidates for further investigation.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of several 2-coumaranone derivatives has been evaluated using standardized in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are summarized below for easy comparison.
DPPH Radical Scavenging Activity
The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. The activity is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency.
| Compound | Substituent on Benzylidene Ring | DPPH IC50 (µM)[1] |
| 5a | 4'-H | 50.22 |
| 5b | 4'-OH | 23.99 |
| 5c | 3',4'-diOH | 27.53 |
| 5d | 3'-OCH3, 4'-OH | 24.71 |
| 5e | 3',4'-diOCH3 | 26.47 |
| Trolox | (Standard) | 36.27 |
Note: The core structure for compounds 5a-5e is 6-hydroxy-2-benzylidene-3-coumaranone.
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. The results are expressed in mM of Fe²⁺ equivalents.
| Compound | Substituent on Benzylidene Ring | FRAP Value (mM Fe²⁺)[1] |
| 5a | 4'-H | 0.43 |
| 5b | 4'-OH | 1.55 |
| 5c | 3',4'-diOH | 1.23 |
| 5d | 3'-OCH3, 4'-OH | 1.66 |
| 5e | 3',4'-diOCH3 | 0.88 |
| Trolox | (Standard) | 0.75 |
Note: The core structure for compounds 5a-5e is 6-hydroxy-2-benzylidene-3-coumaranone.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization of future studies.
DPPH Radical Scavenging Assay Protocol
This protocol is based on the methodology described in the study by Adibi et al.[1][2].
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
Sample Preparation: Dissolve the test compounds in an appropriate solvent to prepare a stock solution. Further dilute the stock solution to various concentrations.
-
Reaction Mixture: In a test tube, mix 1 mL of the 0.2 mM DPPH solution with the test compound solution. Adjust the final volume to 2 mL with ethanol.
-
Incubation: Shake the mixture and incubate it in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-VIS spectrophotometer. A control sample containing all reagents except the test compound should also be measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the test compound that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This protocol is adapted from the methods described by Adibi et al.[1][2].
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing the following solutions in a 10:1:1 (v/v/v) ratio:
-
300 mM acetate buffer (pH 3.6)
-
10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) solution in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution The reagent should be prepared fresh and warmed to 37°C before use.
-
-
Sample Preparation: Dissolve the test compounds in a suitable solvent to prepare a stock solution, which is then diluted to various concentrations.
-
Reaction Mixture: Add 0.1 mL of the diluted test compound to 3 mL of the FRAP reagent.
-
Incubation: Shake the mixture and incubate at 37°C for 8 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 593 nm. A blank sample containing the solvent instead of the test compound is used for calibration.
-
Calculation of FRAP Value: The difference in absorbance between the test sample and the blank is used to calculate the FRAP value. The results are expressed as mM of ferric ions reduced to ferrous ions, often by comparison to a standard curve of FeSO₄·7H₂O.
Mandatory Visualizations
Antioxidant Mechanism of 2-Coumaranone Derivatives
The antioxidant activity of 2-coumaranone derivatives is primarily attributed to their ability to act as free radical scavengers. This process can occur through several mechanisms, with Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) being the most prominent. The presence of hydroxyl (-OH) groups on the aromatic rings enhances this activity by facilitating the donation of a hydrogen atom or an electron to stabilize a free radical. The resulting radical on the 2-coumaranone derivative is stabilized by resonance, delocalizing the unpaired electron across the molecule.
Caption: Antioxidant mechanisms of 2-coumaranone derivatives.
Experimental Workflow for Antioxidant Activity Screening
The general workflow for screening the antioxidant activity of newly synthesized 2-coumaranone derivatives involves a series of systematic steps from compound synthesis to data analysis.
Caption: Workflow for antioxidant screening of 2-coumaranones.
References
Safety Operating Guide
Proper Disposal of 2-Coumaranone-1-L: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Coumaranone-1-L, with a crucial distinction made between it and the similarly named but chemically distinct compound, 2-Coumaranone. Researchers must verify the specific chemical they are handling by checking the CAS number on the product's safety data sheet (SDS) and container label before proceeding with any disposal protocol.
Chemical Identification and Hazard Comparison
A potential for confusion exists between this compound and 2-Coumaranone. These are different substances with distinct hazard profiles. The following table summarizes their key identifiers and associated hazards to aid in accurate identification and risk assessment.
| Feature | This compound | 2-Coumaranone |
| Synonym | N-(5-fluoro-2,3-dihydro-2-oxo-3-benzofuranyl)-carbamic acid-2,4,6-trimethylphenyl ester | (3H)-Benzofuran-2-one, 2(3H)-Benzofuranone |
| CAS Number | 1887057-34-2 | 553-86-6 |
| GHS Hazard Classification | Not classified as hazardous[1] | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Skin Sensitization (Category 1)[2] |
| Hazard Pictograms | None[1] | Warning |
| Hazard Statements | None[1] | Causes skin irritation, Causes serious eye irritation, May cause an allergic skin reaction[2] |
| NFPA Ratings (Health, Fire, Reactivity) | 0, 0, 0[1] | 1, 1, 0 (estimated) |
Disposal Protocol for this compound (CAS: 1887057-34-2)
Based on the available safety data, this compound is not classified as a hazardous substance. However, it is imperative to follow institutional and local regulations for chemical disposal.
Step-by-Step Disposal Procedure:
-
Confirm Chemical Identity: Verify that the chemical to be disposed of is indeed this compound by checking the CAS number (1887057-34-2) on the container.
-
Small Quantities: For smaller amounts, the Safety Data Sheet suggests that it can be disposed of with household waste[1].
-
Consult Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office or equivalent authority to ensure this disposal method is compliant with local and institutional regulations.
-
Uncleaned Packaging: Disposal of uncleaned packaging must be made according to official regulations[1]. This typically involves triple rinsing the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
Disposal Protocol for 2-Coumaranone (CAS: 553-86-6)
In contrast to this compound, 2-Coumaranone is classified as a hazardous chemical and requires disposal as such.
Step-by-Step Disposal Procedure:
-
Confirm Chemical Identity: Verify that the chemical is 2-Coumaranone by checking the CAS number (553-86-6).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Collect waste 2-Coumaranone in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and list the contents, including "2-Coumaranone".
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents[2].
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal company. Do not dispose of 2-Coumaranone down the drain or in regular trash[2].
-
Empty Containers: Empty containers that held 2-Coumaranone must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of coumaranone compounds.
By adhering to these procedures and prioritizing accurate chemical identification, researchers can ensure the safe and environmentally sound disposal of this compound and related compounds, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling 2-Coumaranone-1-L
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Coumaranone. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-Coumaranone, based on established safety protocols.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. A regular replacement schedule should be established to prevent permeation.[1][2] |
| Eye and Face Protection | Safety glasses or goggles | Should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be required for splash hazards.[2] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn to prevent skin contact. For larger quantities or splash risks, a chemical-resistant apron or coveralls are recommended.[2][5] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if ventilation is inadequate or if dusts are generated. A dust mask (type N95 or equivalent) is recommended for handling the solid form.[3][6] |
Standard Operating Procedure for Handling 2-Coumaranone
1. Engineering Controls:
-
Always handle 2-Coumaranone in a well-ventilated area.[3]
-
A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol or dust formation.
2. Personal Protective Equipment (PPE):
-
Before handling, don the appropriate PPE as outlined in the table above.
3. Handling:
-
Avoid direct contact with skin and eyes.[7]
-
Minimize dust generation and accumulation when working with the solid form.[3]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
5. First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[3][4]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][7]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
1. Chemical Waste:
-
Collect waste 2-Coumaranone and any contaminated materials in a designated, labeled, and sealed container.
-
One recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]
2. Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
-
Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.[3]
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a 2-Coumaranone spill in the laboratory.
Caption: Workflow for handling a chemical spill of 2-Coumaranone.
References
- 1. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 2. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. 2-Coumaranone 97 553-86-6 [sigmaaldrich.com]
- 7. 2-COUMARANONE - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
